Samatasvir
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOLIHZIXHZSBA-BTSKBWHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H48N8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156982 | |
| Record name | Samatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312547-19-5 | |
| Record name | Samatasvir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312547-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samatasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312547195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMATASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21P699C5FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Samatasvir (IDX-719): A Pan-Genotypic NS5A Inhibitor for Hepatitis C
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Samatasvir (IDX-719) is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Developed initially by Idenix Pharmaceuticals, which was later acquired by Merck & Co., this compound demonstrated picomolar efficacy against a broad range of HCV genotypes in preclinical studies.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, resistance profile, and clinical trial outcomes. The document includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this investigational antiviral agent. Although showing promise in early clinical trials, the development of this compound was ultimately discontinued.[2]
Introduction
The Hepatitis C virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic HCV infection. A key target for these DAAs is the nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. This compound (IDX-719) emerged as a highly potent NS5A inhibitor with activity against multiple HCV genotypes.[3]
Mechanism of Action
This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[3] NS5A is involved in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound disrupts the function of the replication complex, leading to a potent inhibition of viral replication.[3]
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent and pan-genotypic activity against HCV replicons in vitro. The 50% effective concentration (EC50) values were in the low picomolar range across multiple genotypes.
| HCV Genotype | EC50 (pM) |
| 1a | 5 |
| 1b | 2 |
| 2a | 24 |
| 3a | 7 |
| 4a | 2 |
| 5a | 6 |
| Table 1: In Vitro Activity of this compound against HCV Genotypes 1-5.[3] |
Resistance Profile
Resistance to this compound is conferred by specific amino acid substitutions in the NS5A protein. In vitro resistance selection studies identified key mutations that reduce the susceptibility of the virus to the drug.
| NS5A Substitution | Genotype | Fold Change in EC50 |
| M28T | 1a | >1,000 |
| Q30H | 1a | 24 |
| Q30R | 1a | >10,000 |
| L31V | 1a | >1,000 |
| Y93H | 1a | >10,000 |
| Y93N | 1a | >10,000 |
| L31V | 1b | >1,000 |
| Y93H | 1b | >50,000 |
| Table 2: Fold change in this compound EC50 for specific NS5A substitutions.[3] |
Clinical Development
This compound advanced into Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with chronic HCV infection.
Phase I Studies
Phase I studies in healthy volunteers and HCV-infected patients demonstrated that this compound was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing.
Phase II Studies: The HELIX Trials
This compound was evaluated in combination with other direct-acting antivirals in the HELIX clinical trial program.
4.2.1. HELIX-1 Trial
The HELIX-1 trial (NCT01852604) was a Phase II study that evaluated this compound in combination with the protease inhibitor simeprevir, with or without ribavirin, in treatment-naïve patients with HCV genotype 1b or 4.[4][5] An interim analysis of a cohort receiving 50 mg of this compound with 150 mg of simeprevir and ribavirin for 12 weeks showed that 85% (17 out of 20) of patients achieved a sustained virologic response four weeks after the end of treatment (SVR4).[6] The most common adverse events reported were fatigue, pruritus, anemia, nausea, and insomnia.[6]
4.2.2. HELIX-2 Trial
| Trial | Phase | Treatment Arms | Patient Population | Key Findings |
| HELIX-1 (NCT01852604) | II | This compound + Simeprevir ± Ribavirin | Treatment-naïve, HCV Genotype 1b or 4 | 85% SVR4 in one arm; generally well-tolerated.[4][6] |
| HELIX-2 | II | This compound + Simeprevir + TMC647055/ritonavir ± Ribavirin | Treatment-naïve and experienced, HCV Genotype 1 | Study initiated, but detailed results are not publicly available.[1][7] |
| Table 3: Overview of the HELIX Phase II Clinical Trials. |
Experimental Protocols
HCV Replicon Luciferase Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene are maintained in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[8]
-
Assay Plating: Cells are seeded into 384-well plates at a density of approximately 2,000 cells per well in a medium without the selection agent.[8]
-
Compound Preparation and Addition: this compound is serially diluted (e.g., 1:3) in DMSO to create a 10-point dose-response curve. A small volume (e.g., 0.4 µL) of each dilution is added to the assay plates.[8]
-
Incubation: Plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Lysis and Luciferase Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Cytotoxicity Assessment: A multiplexed cytotoxicity assay (e.g., using Calcein AM) is often performed on the same wells to determine the compound's effect on cell viability.[8]
-
Data Analysis: The EC50 (the concentration of the compound that inhibits 50% of viral replication) and CC50 (the concentration that causes 50% cytotoxicity) are calculated using a four-parameter nonlinear regression analysis.[8]
In Vitro Resistance Selection
This protocol is used to identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
Initiation of Selection: HCV replicon cells are cultured in the presence of a starting concentration of this compound, typically 2- to 10-fold the EC50 value.
-
Passaging and Dose Escalation: The cells are passaged every 3-5 days, and the concentration of this compound is gradually increased as the cells show signs of recovery and viral replication rebounds.
-
Isolation of Resistant Colonies: After several weeks of selection, individual cell colonies that can grow in the presence of high concentrations of the drug are isolated and expanded.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell clones, and the NS5A coding region is amplified by RT-PCR and sequenced to identify amino acid substitutions.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The susceptibility of these mutant replicons to this compound is then determined using the replicon luciferase assay to confirm their resistance phenotype.
Conclusion
This compound (IDX-719) was a potent, pan-genotypic inhibitor of the HCV NS5A protein that showed significant promise in early preclinical and clinical development. Its picomolar potency against a wide range of HCV genotypes and a favorable pharmacokinetic profile made it an attractive candidate for combination therapy. However, despite promising initial results in Phase II studies, the development of this compound was discontinued. The information presented in this technical guide provides a comprehensive overview of the scientific journey of this compound, from its discovery to its clinical evaluation, and serves as a valuable resource for researchers in the field of antiviral drug development.
References
- 1. Idenix starts Phase II combination therapy study for treatment of hepatitis c virus infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (IDX719) in Combinations With Simeprevir and/or TMC647055/Ritonavir With or Without Ribavirin for 12 Weeks in Participants With Chronic Hepatitis C Infection (MK-1894-005) [clinicaltrials.stanford.edu]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Idenix Pharmaceuticals Reports Sustained Virologic Response Rate (SVR4) for Phase II All-Oral Combination Study of this compound (IDX719), a Potent, Pan-Genotypic HCV NS5A Inhibitor, and Simeprevir [natap.org]
- 7. Newsroom [websolutions.klassisk.newsroom.cision.com]
- 8. pubcompare.ai [pubcompare.ai]
Samatasvir: A Technical Deep Dive into its Mechanism as a Potent NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of samatasvir, a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Through a comprehensive review of preclinical data, this document elucidates the molecular interactions, inhibitory activities, and experimental underpinnings that define this compound as a significant direct-acting antiviral agent.
Introduction to this compound and the Role of NS5A in HCV Replication
This compound (formerly IDX719) is a direct-acting antiviral (DAA) agent that demonstrates highly potent and selective inhibition of the HCV NS5A replication complex.[1] The NS5A protein is a crucial, multifunctional phosphoprotein essential for the HCV life cycle, playing pivotal roles in both viral RNA replication and virion assembly.[2][3] Lacking any known enzymatic function, NS5A acts as a scaffold, interacting with other viral proteins, host cell factors, and viral RNA to orchestrate the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV replication.[3][4] By targeting NS5A, this compound disrupts these critical functions, effectively halting the viral life cycle.[2][5]
Mechanism of Action: Disruption of the HCV Replication Complex and Virion Assembly
The primary mechanism of action of this compound is the inhibition of NS5A function, which leads to a dual blockade of HCV RNA replication and virion assembly.[2][6]
Inhibition of RNA Replication: NS5A is a critical component of the HCV replication complex.[7] It is understood that NS5A inhibitors, including this compound, bind to the N-terminal domain of NS5A.[4][8] This binding event is thought to induce a conformational change in the NS5A protein, preventing its proper localization and function within the replication complex.[9] This disruption inhibits the formation of the membranous web, a protective environment essential for efficient viral RNA synthesis.[4]
Impairment of Virion Assembly: Beyond its role in replication, NS5A is also intimately involved in the assembly of new viral particles.[10] It facilitates the transfer of newly synthesized viral RNA from the replication complex to the core protein, which forms the viral capsid, a process that occurs in proximity to lipid droplets.[6][10] By binding to NS5A, this compound is believed to interfere with this transfer, thereby preventing the packaging of the viral genome into new virions.[6]
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Analysis of In Vitro Activity
This compound exhibits potent antiviral activity against a broad range of HCV genotypes in vitro. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays. The selectivity of the compound is determined by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Reference |
| EC50 (pM) | 4.1 - 6.2 | 2.4 | 21 - 24 | 17 - 23 | 2 - 6 | 18 | [5] |
| EC90 (pM) | - | - | - | - | - | - | [5] |
| EC90/EC50 Ratio | - | 2.6 | - | - | - | - | [5] |
| CC50 (µM) | >100 | >100 | >100 | >100 | >100 | >100 | [5] |
| Selectivity Index (SI) | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | [5] |
| Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound |
The low picomolar EC50 values across multiple genotypes highlight the pan-genotypic potential of this compound.[5] The remarkably high selectivity index indicates a wide therapeutic window, with the compound being highly toxic to the virus at concentrations far below those that cause toxicity to host cells.[5]
Resistance Profile: Pinpointing NS5A as the Target
The emergence of drug-resistant viral variants is a key consideration in antiviral therapy. Resistance selection studies are crucial for identifying the molecular target of a drug and understanding potential mechanisms of treatment failure. For this compound, resistance selection experiments using HCV replicons consistently identified amino acid substitutions in the NS5A protein.[5]
| NS5A Amino Acid Position | Observed Substitutions | HCV Genotype | Reference |
| 28 | M28T/V | 1a | [5] |
| 30 | Q30H/R | 1a | [5] |
| 31 | L31V/M | 1a/1b | [5] |
| 32 | P32L | 1a | [5] |
| 93 | Y93H/N | 1a/1b | [5] |
| Table 2: Key Resistance-Associated Substitutions for this compound |
The clustering of these resistance-associated substitutions (RASs) within the N-terminal region of NS5A provides strong genetic evidence that this is the direct target of this compound.[5] These findings are consistent with the resistance profiles of other NS5A inhibitors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro assays. The following is a generalized workflow and description of the key experimental protocols.
HCV Replicon Assay
This cell-based assay is the cornerstone for evaluating the antiviral activity of compounds like this compound.
-
Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon are typically used. These replicons contain the HCV non-structural proteins (including NS5A) necessary for RNA replication and often a reporter gene, such as firefly luciferase, for easy quantification of replication levels.
-
Procedure:
-
Replicon-containing cells are seeded in multi-well plates.
-
Cells are treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated controls reflects the inhibition of HCV replication.[7]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to determine the concentration at which the compound is toxic to the host cells.
-
Method: A common method is the calcein AM assay. Calcein AM is a non-fluorescent, cell-permeable dye that is converted by live-cell esterases into the fluorescent calcein.
-
Procedure:
-
Huh-7 cells (without the replicon) are seeded and treated with the same concentrations of this compound as in the replicon assay.
-
After the incubation period, calcein AM is added to the cells.
-
Fluorescence is measured. A decrease in fluorescence indicates a reduction in cell viability.
-
-
Data Analysis: The CC50 value, the concentration that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Resistance Selection Studies
These studies are designed to identify the viral target of an antiviral agent by selecting for resistant viral populations.
-
Procedure:
-
HCV replicon-containing cells are cultured in the presence of a fixed concentration of this compound (typically at a concentration several-fold higher than the EC50).
-
The cell culture is maintained for an extended period, allowing for the outgrowth of any viral variants that are resistant to the drug.
-
Colonies of resistant cells are isolated and expanded.
-
-
Analysis:
-
Total RNA is extracted from the resistant cell colonies.
-
The region of the HCV genome encoding the non-structural proteins, particularly NS5A, is amplified by RT-PCR and sequenced.
-
The identified mutations are then introduced back into a wild-type replicon using site-directed mutagenesis to confirm that they are responsible for the resistant phenotype.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the HCV replicon to confirm their role in conferring resistance.
-
Principle: A plasmid containing the HCV replicon sequence is used as a template for PCR with primers that contain the desired mutation.
-
Procedure:
-
Design primers that are complementary to the target sequence but contain a mismatch at the desired mutation site.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
The mutated plasmid is then transformed into bacteria for amplification.
-
The presence of the desired mutation is confirmed by sequencing. The mutated replicon can then be used in a replicon assay to test its susceptibility to this compound.
-
Conclusion
This compound is a potent, pan-genotypic inhibitor of the HCV NS5A protein. Its mechanism of action involves a dual inhibition of viral RNA replication and virion assembly, stemming from its ability to bind to the N-terminal domain of NS5A and disrupt its critical functions. The high in vitro potency and favorable selectivity profile, coupled with a well-defined resistance profile, underscore its efficacy as a direct-acting antiviral agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel NS5A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Computational Analysis for the Binding Modes of Hepatitis C Virus NS5A Inhibitors: The Question of Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 10. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Samatasvir: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samatasvir, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. It is intended for an audience of researchers, scientists, and professionals involved in drug development. This compound has demonstrated significant antiviral activity against multiple HCV genotypes in clinical trials.[2]
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate |
| CAS Number | 1312547-19-5 |
| Molecular Formula | C47H48N8O6S2 |
| SMILES | CC(C)--INVALID-LINK--NC(=O)OC">C@@HNC(=O)OC |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 885.07 g/mol | [1] |
| XLogP3 | 7.6 | PubChem |
| Solubility | Soluble in DMSO. In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL. | [3][4] |
| pKa | Data not publicly available |
Pharmacokinetic Properties
This compound is administered orally and exhibits a pharmacokinetic profile that supports once-daily dosing.[2]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species |
| Administration Route | Oral | Human |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Human |
| Plasma Half-life (t1/2) | Approximately 20 hours | Human |
| Absorption | Readily absorbed after oral administration. | Human |
| Distribution | Data on protein binding and volume of distribution are not detailed in publicly available literature. | |
| Metabolism | Specific metabolic pathways have not been detailed in the reviewed literature. | |
| Excretion | The primary routes of excretion have not been detailed in the reviewed literature. |
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial, multifunctional protein in the HCV replication cycle, though it does not have any known enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus particles.[6] By binding to NS5A, this compound disrupts the function of the replication complex, thereby inhibiting viral replication.[2]
Caption: Mechanism of action of this compound in the HCV replication cycle.
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against a broad range of HCV genotypes in in vitro replicon assays.[7]
Table 4: In Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype | EC50 (pM) |
| Genotype 1a | 4.1 - 6.2 |
| Genotype 1b | 2.4 |
| Genotype 2a | 21 - 24 |
| Genotype 3a | 17 - 23 |
| Genotype 4a | 2 - 6 |
| Genotype 5a | 18 |
Data sourced from Bilello et al., 2014.[7]
Experimental Protocols
HCV Replicon Assay (General Protocol)
The in vitro antiviral activity of this compound is typically evaluated using a stable HCV replicon cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells. A general protocol for a luciferase-based HCV genotype 1b replicon assay is outlined below.
1. Cell Culture and Reagents:
-
Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.
2. Assay Procedure:
-
Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.
-
This compound is serially diluted in DMSO and then further diluted in cell culture medium before being added to the cells. A range of concentrations is tested to determine the dose-response relationship.
-
Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known HCV inhibitor (positive control).
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
3. Data Analysis:
-
After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.
-
Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cellular toxicity.
-
The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.
Synthesis of this compound
Conclusion
This compound is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pan-genotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data presented in this technical guide, including its chemical identifiers, physicochemical properties, pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its detailed metabolic pathways and the public availability of its complete synthesis protocol would be beneficial for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 1312547-19-5 | >98% [smolecule.com]
- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Samatasvir's pan-genotypic activity against HCV replicons
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-genotypic activity of samatasvir (formerly IDX719), a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This compound has demonstrated significant promise in preclinical studies as a key component of combination therapies for chronic HCV infection. This document details its in vitro efficacy across various HCV genotypes, the experimental protocols used to determine its activity, and its mechanism of action.
Quantitative Antiviral Activity
This compound exhibits potent antiviral activity against a broad range of HCV genotypes in replicon assays. Its efficacy is characterized by low picomolar 50% effective concentrations (EC50), indicating a high degree of potency. The following tables summarize the key quantitative data on this compound's in vitro activity.
Table 1: Pan-Genotypic Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon Type | EC50 (pM) | Reference |
| 1a | H77 | 4.1 - 6.2 | [1] |
| 1b | Con1 | 2.4 | [1] |
| 2a | JFH-1 | 21 - 24 | [1] |
| 3a | S52 | 17 - 23 | [1] |
| 4a | ED43 | 2 - 6 | [1] |
| 5a | SA13 | 18 | [1] |
EC50 values represent the concentration of the drug that inhibits 50% of viral replication in vitro.
Table 2: In Vitro Selectivity and Cytotoxicity Profile of this compound
| Parameter | Cell Line | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | Huh-7 and other human cell lines | >100 µM | [2][3][4] |
| Selectivity Index (SI = CC50/EC50) | Genotype 1b Replicon | >5 x 10^7 | [2][3][4] |
The high selectivity index underscores the specificity of this compound for HCV replication with minimal impact on host cell viability.
Mechanism of Action: Targeting the HCV NS5A Protein
This compound's antiviral activity is achieved through the targeted inhibition of the HCV NS5A protein.[5] NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. Although NS5A has no known enzymatic function, it plays a crucial role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound disrupts the function of the replication complex, leading to a potent suppression of viral replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
The pan-genotypic activity of this compound was primarily determined using HCV subgenomic replicon assays. These cell-based assays are a cornerstone of HCV antiviral drug discovery.
HCV Replicon Assay
Objective: To determine the in vitro efficacy of this compound against HCV replication for various genotypes.
Methodology:
-
Cell Lines: Huh-7 human hepatoma cells or their derivatives, which are highly permissive to HCV replication, are used.[6][7] These cells stably harbor subgenomic HCV replicons.
-
Replicon Constructs: The replicons are engineered viral RNAs that can replicate autonomously within the host cells but do not produce infectious virus particles. They typically contain the HCV nonstructural proteins (NS3 to NS5B) necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.[7] Genotype-specific replicons are used to assess pan-genotypic activity.
-
Assay Procedure:
-
Replicon-harboring cells are seeded in multi-well plates (e.g., 384-well plates for high-throughput screening).[6]
-
The cells are treated with serial dilutions of this compound. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.[6]
-
The plates are incubated for a period of 3 days to allow for viral replication and the effect of the compound to manifest.[6]
-
-
Data Acquisition:
-
After incubation, the level of replicon RNA replication is quantified. In replicons containing a luciferase reporter, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of viral replication.[6]
-
Cytotoxicity is concurrently measured in the same wells using an assay such as calcein AM conversion to a fluorescent product.[6]
-
-
Data Analysis:
-
The raw data (luminescence and fluorescence values) are normalized to the control wells.
-
Dose-response curves are generated by plotting the percentage of inhibition against the drug concentration.
-
The EC50 value is calculated using a four-parameter non-linear regression analysis.[6] The CC50 value is determined in a similar manner from the cytotoxicity data.
-
Caption: Experimental workflow for the HCV replicon assay.
Pan-Genotypic Activity and Resistance Profile
A key advantage of this compound is its narrow range of activity across different HCV genotypes, a significant improvement over earlier NS5A inhibitors which often showed reduced potency against genotypes other than 1b.[2] this compound's EC50 values fall within a tight range of 2 to 24 pM for genotypes 1 through 5.[3][8]
Resistance selection studies have identified that mutations at specific amino acid positions within the NS5A protein, namely at positions 28, 30, 31, 32, and 93, can confer resistance to this compound.[3][4] This confirms that this compound's mechanism of action is through direct interaction with NS5A.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
In Vitro Antiviral Spectrum of Samatasvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samatasvir (formerly IDX719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virions, making it a prime target for antiviral therapy.[3][4] This document provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity across various HCV genotypes, its resistance profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HCV NS5A protein.[1][3] NS5A is a multifunctional protein that plays a critical role in the HCV life cycle. It is an essential component of the viral replication complex, interacting with other viral proteins like NS5B (the RNA-dependent RNA polymerase) and host cell factors to facilitate the replication of the viral genome.[4][5] this compound's binding to NS5A disrupts these functions, thereby inhibiting viral replication.
The following diagram illustrates the HCV replication cycle and the point of inhibition by this compound.
Caption: The HCV replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5A protein.
Quantitative Antiviral Activity
This compound demonstrates potent antiviral activity against a broad range of HCV genotypes in vitro. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture assays.
| HCV Genotype | Replicon System | Mean EC50 (pM) | Reference |
| 1a | Subgenomic Replicon | 9 | [1] |
| 1b | Subgenomic Replicon | 5 | [1] |
| 2a | JFH-1 infectious virus | 24 | [1] |
| 3a | Subgenomic Replicon | 7 | [1] |
| 4a | Subgenomic Replicon | 2 | [1] |
| 5a | Subgenomic Replicon | 4 | [1] |
Note: The presence of 40% human serum resulted in a 10-fold increase in the EC50 for genotype 1b.[1][3]
Resistance Profile
Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs) for this compound.
| Genotype | Amino Acid Position | Substitution | Fold-change in EC50 | Reference |
| 1a | 28 | M28V | >1,000 | [1] |
| 1a | 30 | Q30R | >1,000 | [1] |
| 1a | 31 | L31V | >1,000 | [1] |
| 1a | 93 | Y93H/N | >1,000 | [1] |
| 1b | 31 | L31V/M | >1,000 | [1] |
| 1b | 93 | Y93H | >1,000 | [1] |
Experimental Protocols
The in vitro antiviral activity and resistance profile of this compound are primarily determined using HCV replicon assays.
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
1. Cell Lines and Replicons:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are commonly used as they are permissive for HCV replication.
-
Replicons: Subgenomic HCV replicons are used, which are RNA molecules that can replicate autonomously within the host cells but do not produce infectious virus particles. These replicons often contain a reporter gene, such as firefly luciferase, for easy quantification of replication. Replicons representing different HCV genotypes are utilized to assess the breadth of antiviral activity.
2. Assay Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Dilution: this compound is serially diluted in cell culture medium to create a range of concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A no-drug control (vehicle) and a positive control (another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Alternatively, HCV RNA levels can be quantified directly using real-time quantitative polymerase chain reaction (RT-qPCR).
-
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed antiviral effect is not due to cell death.
3. Data Analysis:
-
The raw data (luminescence or RNA levels) are normalized to the no-drug control.
-
The normalized data are then plotted against the logarithm of the drug concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC50 value.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
The following diagram illustrates the workflow of a typical HCV replicon assay.
Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.
Conclusion
This compound is a highly potent, pan-genotypic inhibitor of HCV replication in vitro. Its picomolar efficacy against a wide range of HCV genotypes underscores its potential as a valuable component of combination antiviral therapy. The in vitro resistance profile of this compound is characterized by specific mutations in the NS5A protein, which is consistent with its mechanism of action. The HCV replicon assay remains the gold standard for the preclinical evaluation of direct-acting antivirals like this compound, providing crucial data on potency, spectrum of activity, and resistance pathways.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Plasma Half-Life of Samatasvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samatasvir (formerly IDX-719) is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Developed initially by Idenix Pharmaceuticals and later by Merck & Co., this compound has demonstrated significant antiviral activity in clinical trials.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, detailing its absorption, distribution, metabolism, and excretion properties. The document summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes the drug's mechanism of action and relevant experimental workflows.
Introduction to this compound
This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] By inhibiting NS5A, this compound effectively disrupts the formation of the viral replication complex. In vitro studies have shown this compound to be highly potent, with 50% effective concentrations (EC50) in the low picomolar range (2 to 24 pM) against HCV genotypes 1 through 5.[4][5][6] Its long plasma half-life of approximately 20 hours supports a convenient once-daily dosing regimen.[1][2][7] While promising as a monotherapy, this compound is primarily being developed as part of combination antiviral therapies to enhance efficacy and mitigate the risk of drug resistance.[1][3]
Mechanism of Action
This compound exerts its antiviral effect by binding to Domain I of the HCV NS5A protein. This binding event interferes with the protein's normal function, which is critical for the formation of the membranous web that houses the HCV replication complex. The disruption of this complex ultimately inhibits viral RNA synthesis and virion assembly.
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration in HCV-infected patients, this compound is readily absorbed, with peak plasma concentrations (Tmax) being reached at a median of 3 to 4 hours post-dose.[2][7] The drug exhibits dose-proportional plasma exposure at daily doses of 25 mg, 50 mg, and 100 mg.[2][7] With once-daily dosing, this compound demonstrates a mean accumulation ratio of approximately 50%, based on trough concentrations.[2]
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of this compound is not extensively available in the public domain. As with many other direct-acting antivirals, it is anticipated to be metabolized primarily in the liver.
Plasma Half-Life
This compound is characterized by a long plasma half-life of approximately 20 hours.[1][2][7] This favorable pharmacokinetic property allows for a once-daily dosing schedule, which is beneficial for patient adherence.
Quantitative Pharmacokinetic Data
| Dose Regimen | N | Parameter | Value | Reference |
| 25 mg QD | 8 | Tmax (h) | 3 - 4 (median) | [2][7] |
| 50 mg QD | N/A | t1/2 (h) | ~20 | [1][2][7] |
| 100 mg QD | N/A | Accumulation Ratio | ~50% (mean) | [2] |
Note: N/A indicates that the specific number of subjects for these dose groups or the precise values for these parameters are not detailed in the cited public literature. The presented values are based on descriptive summaries from the studies.
Experimental Protocols
The pharmacokinetic properties of this compound have been primarily defined through Phase I and Phase II clinical trials. Below are the methodologies for key studies.
Proof-of-Concept Monotherapy Study
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose study.[1]
-
Participants: 34 treatment-naïve patients with HCV genotype 1 and 30 with genotypes 2, 3, or 4.[1]
-
Dosing Regimen: Patients received either a placebo or this compound at doses of 25 mg, 50 mg, or 100 mg once daily for 3 days.[1]
-
Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected at pre-defined time points up to day 10 to determine drug concentrations and calculate key PK parameters.[1]
HELIX-1 and HELIX-2 Combination Therapy Trials
-
Study Design: The HELIX program consisted of Phase II, randomized, open-label trials evaluating this compound in combination with other direct-acting antivirals.
-
HELIX-2 Trial: This 12-week study assessed the efficacy, safety, and tolerability of a combination regimen of 50 mg this compound, 75 mg simeprevir, and 450 mg of TMC647055/ritonavir (30mg), each administered once daily, with or without ribavirin.
-
Pharmacokinetic Assessment: While the primary endpoints were virologic response, pharmacokinetic data were likely collected to assess for any drug-drug interactions and to ensure adequate drug exposure.
The general workflow for a clinical pharmacokinetic study of an oral antiviral agent like this compound is depicted below.
Bioanalytical Methodology for Plasma Concentration Measurement
A specific, validated bioanalytical method for the quantification of this compound in human plasma is not publicly detailed. However, based on standard practices for small molecule antiviral drugs, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the industry standard. The following represents a typical protocol:
-
Sample Preparation: Plasma samples would be prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard, a molecule structurally similar to this compound, would be added to each sample to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples would be injected into a high-performance liquid chromatography (HPLC) system. Separation of this compound from other plasma components would be achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC would be introduced into a tandem mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity for the quantification of this compound and the internal standard.
-
Validation: The method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.
Conclusion
This compound is a potent, pan-genotypic HCV NS5A inhibitor with a favorable pharmacokinetic profile highlighted by a long plasma half-life of approximately 20 hours, which allows for once-daily oral administration. Clinical studies have demonstrated its dose-proportional pharmacokinetics and significant antiviral activity. While detailed quantitative pharmacokinetic data and specific bioanalytical methods are not widely available in the public domain, the existing information supports its continued development as a key component of combination therapies for the treatment of chronic hepatitis C. Further research and publication of detailed trial data would provide a more complete understanding of its clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols: Samatasvir In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samatasvir (formerly known as IDX719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and plays a multifaceted role in viral RNA replication, assembly, and modulation of the host cell environment.[3][4] this compound exhibits pangenotypic activity, with potent inhibition observed across multiple HCV genotypes at picomolar concentrations.[1][5][6] This document provides a detailed protocol for assessing the in vitro antiviral activity of this compound using a high-throughput HCV replicon assay.
Mechanism of Action
This compound targets the HCV NS5A protein, a phosphoprotein essential for the HCV life cycle.[2][3] By binding to NS5A, this compound disrupts its normal functions, which include inhibiting the formation of the viral replication complex and impairing the assembly of new viral particles.[3][4] This dual mechanism of action contributes to its high potency against HCV. Resistance to this compound has been associated with mutations at specific amino acid positions within the NS5A protein, including positions 28, 30, 31, 32, and 93.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various HCV genotypes. Data is presented as the mean 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
| HCV Genotype/Replicon | This compound EC50 (pM) | This compound CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Genotype 1a | 2 - 4.1 | >100 | >5 x 10^7 | [1][7] |
| Genotype 1b | 2 - 24 | >100 | >5 x 10^7 | [1][2] |
| Genotype 2a | 24 | >50 | >2,000,000 | [5][8] |
| Genotype 3a | 2 - 24 | >50 | >2,000,000 | [5] |
| Genotype 4a | 2 - 24 | >50 | >2,000,000 | [5] |
| Genotype 5a | 2 - 24 | >50 | >2,000,000 | [5] |
Note: The selectivity index is a crucial parameter indicating the therapeutic window of a drug. A higher selectivity index suggests a more favorable safety profile. This compound demonstrates an exceptionally high selectivity index.[1]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol describes a high-throughput assay using a luciferase reporter system to quantify the inhibition of HCV replication in response to this compound.
1. Materials and Reagents:
-
Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).[9]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound: Prepare a stock solution in DMSO.
-
Control Compounds: A known HCV inhibitor (e.g., another NS5A inhibitor) as a positive control and DMSO as a negative (vehicle) control.[9]
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system.
-
Cytotoxicity Assay Reagent: Commercially available assay kit (e.g., Calcein AM).[9]
-
Plate Reader: Luminometer and fluorescence plate reader.
2. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in a culture medium without G418.
-
Seed the cells into 384-well plates at a predetermined density to ensure they are sub-confluent at the end of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A 10-point dose-titration is recommended.[9]
-
Further dilute the compound in a culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).[9]
-
Remove the culture medium from the cell plates and add the medium containing the diluted this compound, positive control, or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After incubation, remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the level of HCV replication.
-
-
Assessment of Cytotoxicity:
3. Data Analysis:
-
EC50 Calculation:
-
Normalize the luciferase data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[9]
-
-
CC50 Calculation:
-
Normalize the cytotoxicity data to the vehicle control (0% cytotoxicity).
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the CC50 value.[9]
-
-
Selectivity Index Calculation:
-
Calculate the selectivity index by dividing the CC50 by the EC50.
-
Visualizations
Caption: Mechanism of this compound action on HCV replication.
Caption: High-throughput HCV replicon assay workflow.
References
- 1. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.5. HCV Replication Assay [bio-protocol.org]
Application Notes and Protocols for the Use of Samatasvir in HCV Replicon Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Samatasvir (formerly known as IDX719) is a potent and selective inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.[2][3][4] this compound exhibits picomolar efficacy against a broad range of HCV genotypes in vitro.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in HCV replicon cell culture systems, a cornerstone for in vitro efficacy testing and resistance profiling of anti-HCV compounds.[9][10][11]
Mechanism of Action
This compound targets the HCV NS5A protein, a key component of the viral replication complex.[1] Although NS5A has no known enzymatic activity, it functions as a scaffold, interacting with other viral and host proteins to facilitate the formation of the membranous web, the site of HCV RNA replication.[1][4] By binding to NS5A, this compound disrupts its function, leading to a potent inhibition of viral RNA synthesis.[5] Resistance to this compound has been mapped to specific amino acid substitutions in the NS5A protein, primarily at positions 28, 30, 31, 32, and 93.[5][7]
Quantitative Data Summary
The antiviral activity of this compound has been evaluated across multiple HCV genotypes using replicon assays. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
Table 1: In Vitro Efficacy (EC50) of this compound Against Various HCV Genotypes in Replicon Assays
| HCV Genotype | Replicon Type | EC50 (pM) | Reference |
| 1a | Luciferase | 4.1 - 6.2 | [8] |
| 1b | Luciferase | 2.4 | [8] |
| 2a | Luciferase | 21 - 24 | [8] |
| 3a | Luciferase | 17 - 23 | [8] |
| 4a | Luciferase | 2 - 6 | [8] |
| 5a | Luciferase | 18 | [8] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Huh-7 | >100 | >5 x 10^7 | [5][6][7] |
Experimental Protocols
HCV Replicon Luciferase Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b luciferase replicon)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250-500 µg/mL) to maintain the replicon.
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "no cells" control (medium only).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
RT-qPCR for HCV RNA Quantification
This protocol describes the quantification of HCV RNA from replicon-containing cells treated with this compound.
Materials:
-
HCV replicon-containing Huh-7 cells
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
HCV-specific primers and probe (targeting a conserved region like the 5' UTR)
-
Housekeeping gene primers and probe (e.g., GAPDH, for normalization)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed HCV replicon-containing Huh-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and probe for either HCV or the housekeeping gene.
-
Add the cDNA to the reaction mix.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both HCV and the housekeeping gene for each sample.
-
Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in HCV replicon systems.
Caption: Inhibition of the HCV replication cycle by this compound.
Caption: this compound targets the central role of NS5A in the HCV replication complex.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Hepatitis C Viral Replication Complex [mdpi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youseq.com [youseq.com]
Determining the In Vitro Efficacy of Samatasvir: EC50 and EC90 Values
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to determining the in vitro half-maximal effective concentration (EC50) and 90% effective concentration (EC90) of Samatasvir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1][2] Detailed protocols for cell-based HCV replicon assays and cytotoxicity assessments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound (formerly IDX-719) is a second-generation NS5A inhibitor that has demonstrated potent pangenotypic activity against various HCV genotypes.[2][3][4] It functions by targeting the HCV NS5A protein, a critical component of the viral replication complex, thereby inhibiting viral RNA replication.[2][3] Understanding the in vitro potency of this compound through the determination of EC50 and EC90 values is a crucial step in the evaluation of its antiviral activity and in the broader context of preclinical drug development.
Quantitative Efficacy of this compound (EC50 & EC90)
The in vitro antiviral activity of this compound has been evaluated across multiple HCV genotypes using subgenomic replicon assays. The following tables summarize the reported EC50 and EC90 values.
Table 1: EC50 Values of this compound Against HCV Genotypes in Replicon Assays
| HCV Genotype | Replicon System | EC50 (pM) | Reference |
| Genotype 1a | Subgenomic Replicon | 4.1 - 6.2 | [5] |
| Genotype 1b | Subgenomic Replicon | 2.4 | [5] |
| Genotype 2a | Subgenomic Replicon | 21 - 24 | [5] |
| Genotype 3a | Subgenomic Replicon | 17 - 23 | [5] |
| Genotype 4a | Subgenomic Replicon | 2 - 6 | [5] |
| Genotype 5a | Subgenomic Replicon | 18 | [5] |
| Genotypes 1-5 | Subgenomic Replicons | 2 - 24 | [2] |
Table 2: EC90 and Cytotoxicity Data for this compound
| Parameter | Value | Cell Line | Reference |
| EC90/EC50 Ratio | 2.6 | Genotype 1b Replicon | [2] |
| CC50 (50% Cytotoxic Concentration) | >100 µM | Huh-7 Lunet | [3] |
| Selectivity Index (SI = CC50/EC50) | >5 x 10⁷ | Genotype 1b Replicon | [2][3] |
Experimental Protocols
HCV Replicon Assay for EC50/EC90 Determination
This protocol describes the use of a stable subgenomic HCV replicon cell line to quantify the antiviral activity of this compound. The replicon cells contain a portion of the HCV genome, including the NS5A target, linked to a reporter gene (e.g., luciferase), allowing for the measurement of viral replication.[6][7]
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).[6]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin) for selection
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Drug Treatment: Remove the existing medium from the cell plates and add the medium containing the different concentrations of this compound. Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and EC90 values.[6]
-
Cytotoxicity Assay (CC50 Determination)
It is essential to assess the cytotoxicity of the compound to ensure that the observed reduction in viral replication is not due to cell death.[8]
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Cell culture reagents as listed in 3.1 (excluding G418)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as the replicon assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the viability signal to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use non-linear regression to calculate the 50% cytotoxic concentration (CC50).
-
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits HCV by targeting the NS5A protein.
Experimental Workflow for EC50/EC90 Determination
Caption: Workflow for determining this compound's antiviral efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Samatasvir Dose-Response Analysis in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samatasvir (IDX-719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][4] this compound exerts its antiviral activity by targeting NS5A, thereby disrupting the formation of the viral replication complex and impairing the assembly of new viral particles.[3][4] This document provides detailed protocols for analyzing the dose-response curve of this compound in Huh-7 human hepatoma cells, a widely used in vitro model for studying HCV replication. The protocols cover the determination of the 50% effective concentration (EC50) using an HCV replicon assay with a luciferase reporter and the 50% cytotoxic concentration (CC50) using an MTS assay to establish the selectivity index (SI) of the compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.
Table 1: In Vitro Efficacy of this compound against HCV Replicons
| HCV Genotype | EC50 (pM) | Cell Line |
| Genotype 1a | 2 - 4.1 | Huh-7 based replicons |
| Genotype 1b | 2 - 24 | Huh-7 based replicons |
| Genotype 2a | 21 - 24 | Huh-7 based replicons |
| Genotype 3a | 17 - 23 | Huh-7 based replicons |
| Genotype 4a | 2 - 6 | Huh-7 based replicons |
| Genotype 5a | 18 | Huh-7 based replicons |
Data compiled from multiple sources.[2][5]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Assay | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) |
| MTS Assay | >100 | Huh-7 based replicon cells | >5 x 10^7 |
Data from in vitro studies.[2]
Experimental Protocols
Cell Culture and Maintenance of Huh-7 HCV Replicon Cells
This protocol describes the maintenance of Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Cell Line: Huh-7 cells or a highly permissive sub-clone (e.g., Huh7-Lunet) stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM non-essential amino acids. For maintaining selection of the replicon, G418 (neomycin) is added at a concentration of 0.5 mg/mL.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.05% Trypsin-EDTA, and re-seeded at a 1:3 to 1:5 ratio in fresh culture medium.
Protocol for HCV Replicon Luciferase Assay
This assay is used to determine the antiviral activity of this compound by measuring the inhibition of HCV replication.
-
Materials:
-
Huh-7 HCV replicon cells with a luciferase reporter.
-
Culture medium (as described above, but without G418 for the assay).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 7,500 to 10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor as a positive control (100% inhibition).
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol for MTS Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to assess the cytotoxicity of this compound.
-
Materials:
-
Huh-7 cells (can be the replicon-containing cells or the parental line).
-
Culture medium.
-
This compound stock solution (in DMSO).
-
96-well clear tissue culture plates.
-
MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Seed Huh-7 cells in a 96-well plate at the same density as the luciferase assay (7,500 to 10,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Add 100 µL of medium containing serial dilutions of this compound, similar to the antiviral assay. Include vehicle controls.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
-
Visualizations
Signaling Pathway
The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral replication. While the primary mechanism of this compound is direct inhibition of NS5A, this interference can consequently affect these downstream pathways. NS5A has been shown to interact with pathways involved in cell growth, proliferation, and the interferon response. For instance, NS5A can modulate the TGF-β signaling pathway and the organization of the extracellular matrix.
Caption: this compound's mechanism of action and its impact on HCV replication and host cell pathways.
Experimental Workflow
The following diagram illustrates the workflow for determining the dose-response curve of this compound in Huh-7 cells.
Caption: Workflow for this compound Dose-Response Analysis in Huh-7 Cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Samatasvir Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Samatasvir in combination with other anti-HCV agents. The protocols outlined below are intended to serve as a foundation for researchers to develop robust in vitro and in vivo experimental strategies.
Introduction to this compound and Combination Therapy
This compound (formerly IDX719) is a potent, second-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a critical target for antiviral therapy.[5][6] this compound has demonstrated picomolar to low-picomolar inhibitory activity against a broad range of HCV genotypes in vitro.[1][3][7]
The high mutation rate of HCV necessitates the use of combination therapies with different mechanisms of action to achieve a sustained virologic response (SVR) and prevent the emergence of drug-resistant variants.[5][8] this compound has been evaluated in clinical trials as part of combination regimens with other direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors and NS5B polymerase inhibitors.[4][9][10] Preclinical combination studies are crucial to identify synergistic or additive interactions, optimize dose ratios, and assess the potential for antagonism.
Key Experimental Approaches
A successful preclinical evaluation of this compound combination therapies involves a multi-pronged approach, including in vitro antiviral activity assessment, synergy analysis, and resistance profiling.
In Vitro Antiviral Activity and Cytotoxicity
The initial step is to determine the half-maximal effective concentration (EC50) of this compound and the combination partners individually. This is typically performed using HCV replicon systems.[11][12][13][14]
HCV Replicon System: Subgenomic HCV replicons are powerful tools for studying viral replication in a controlled cell culture environment.[11][12][14] These replicons are RNA molecules that can replicate autonomously within hepatoma cell lines (e.g., Huh-7).[11][12][13] They often contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[13][14]
Protocol: EC50 Determination in a Luciferase-Based HCV Replicon Assay
-
Cell Plating: Seed Huh-7 cells harboring a luciferase-expressing HCV replicon (e.g., genotype 1b) in 96-well or 384-well plates at a predetermined density.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and the combination partner(s) in dimethyl sulfoxide (DMSO).
-
Treatment: Add the diluted compounds to the plated cells. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[13][15]
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Cytotoxicity Assay: In parallel, assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). This is crucial to ensure that the observed antiviral effect is not due to toxicity.
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter logistic regression model. The selectivity index (SI) is calculated as CC50/EC50.
Drug Combination and Synergy Analysis
The interaction between this compound and other antiviral agents can be synergistic, additive, or antagonistic. A checkerboard assay is a common method to assess these interactions.
Protocol: Checkerboard Assay for Synergy Analysis
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and the combination partner vertically. This creates a grid of all possible concentration combinations.
-
Cell Plating and Infection/Treatment: Seed HCV replicon cells as described above and add the drug combinations to the respective wells.
-
Incubation and Readout: Incubate the plates and measure the antiviral effect (e.g., luciferase activity) as previously described.
-
Data Analysis: Analyze the data using synergy models such as the Bliss independence model (using software like MacSynergy II) or the Loewe additivity model (using software like CalcuSyn).[1][16]
-
Bliss Independence: This model predicts the combined effect assuming the two drugs act independently. Any effect greater than the predicted value is considered synergy.
-
Loewe Additivity: This model is based on the concept of dose equivalence.[17] A combination index (CI) is calculated:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: An isobologram is a graphical representation of drug interactions.[17][18][19][20][21] It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
Construction: The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B. The individual EC50 values of each drug are plotted on their respective axes. A straight line connecting these two points represents the line of additivity.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Resistance Studies
The emergence of resistance is a major challenge in antiviral therapy.[22][23] In vitro resistance studies are essential to identify the genetic barrier to resistance for this compound in combination with other agents.
Protocol: In Vitro Resistance Selection
-
Long-term Culture: Culture HCV replicon cells in the presence of increasing concentrations of this compound, the combination partner, or the combination of both.
-
Monitoring: Monitor the cells for signs of viral breakthrough (i.e., reappearance of viral replication).
-
Colony Selection and Expansion: Isolate and expand resistant cell colonies.
-
Genotypic Analysis: Extract viral RNA from the resistant colonies and sequence the target regions (e.g., NS5A for this compound) to identify resistance-associated substitutions (RASs).[7][22]
-
Phenotypic Analysis: Characterize the identified mutations by introducing them into a wild-type replicon via site-directed mutagenesis and determining the fold-change in EC50 compared to the wild-type.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Individual Compounds
| Compound | HCV Genotype | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1b | 5 | >100 | >2.0 x 10^7 |
| Compound X | 1b | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound Y | 1b | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Synergy Analysis of this compound in Combination with Compound X
| Combination | Synergy Model | Combination Index (CI) / Synergy Volume | Interpretation |
| This compound + Compound X | Loewe Additivity (CalcuSyn) | [Insert CI Value] | [Synergy/Additivity/Antagonism] |
| This compound + Compound X | Bliss Independence (MacSynergy II) | [Insert Synergy Volume] | [Synergy/Additivity/Antagonism] |
Table 3: Resistance Profile of this compound
| NS5A Substitution | HCV Genotype | Fold-Change in EC50 vs. Wild-Type |
| M28V | 1a | [Insert Value] |
| Q30R | 1a | [Insert Value] |
| L31M | 1b | [Insert Value] |
| Y93H | 1b | [Insert Value] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HCV lifecycle and targets of direct-acting antivirals.
Caption: Experimental workflow for in vitro combination studies.
Caption: Conceptual isobologram illustrating drug interactions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapies with NS5A, NS3 and NS5B inhibitors on different genotypes of hepatitis C virus in human hepatocyte chimeric mice | Gut [gut.bmj.com]
- 9. Idenix starts Phase II combination therapy study for treatment of hepatitis c virus infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 22. hcvguidelines.org [hcvguidelines.org]
- 23. hepcguidelines.org.au [hepcguidelines.org.au]
In Vivo Evaluation of Samatasvir in Animal Models of Hepatitis C Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samatasvir (formerly IDX719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1] It has demonstrated pangenotypic activity in vitro and significant viral load reduction in early-phase human clinical trials.[1][2] Preclinical in vivo evaluation in relevant animal models is a critical step in the development of direct-acting antivirals (DAAs) like this compound, providing essential data on efficacy, pharmacokinetics (PK), and safety prior to human studies.
Due to the limited host tropism of HCV, which naturally infects only humans and chimpanzees, specialized animal models are required for in vivo studies.[3][4] The most widely utilized and accepted models are mice with humanized livers, which permit robust HCV replication and are suitable for evaluating antiviral therapies.[5][6]
This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound in a humanized mouse model of HCV infection. While specific preclinical data for this compound in these models is not extensively published, the following protocols and illustrative data are based on established methodologies for the preclinical assessment of HCV NS5A inhibitors.
I. Efficacy Evaluation in Humanized Mouse Model
Animal Model: uPA/SCID Mice with Engrafted Human Hepatocytes
The urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse model is a well-established platform for HCV research.[5][6] These mice have a genetic modification that causes liver damage, which allows for the engraftment and repopulation of the liver with primary human hepatocytes. This creates a chimeric human liver that is susceptible to HCV infection and supports viral replication, making it an invaluable tool for testing antiviral compounds.[5][6]
Experimental Protocol: Antiviral Efficacy Study
-
Animal Preparation and Infection:
-
uPA/SCID mice are transplanted with cryopreserved primary human hepatocytes.
-
Engraftment is confirmed by measuring human albumin levels in mouse serum. Mice with high chimerism (human albumin > 1 mg/mL) are selected for studies.[5]
-
Successfully engrafted mice are inoculated intravenously with a high-titer stock of a patient-derived HCV isolate or a cell culture-derived infectious HCV (HCVcc).
-
HCV infection is allowed to establish for 4-8 weeks, with viral replication monitored by weekly measurement of serum HCV RNA levels.
-
-
Drug Formulation and Administration:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Animals are randomized into treatment and vehicle control groups.
-
This compound is administered once daily via oral gavage at various dose levels (e.g., 1, 3, 10 mg/kg).
-
-
Monitoring and Endpoints:
-
Blood samples are collected at regular intervals (e.g., baseline, and days 3, 7, 10, and 14 of treatment) to measure serum HCV RNA levels by quantitative real-time PCR (qRT-PCR).
-
Body weight and clinical signs are monitored daily to assess tolerability.
-
At the end of the treatment period, animals are euthanized, and liver tissue is collected for analysis of intrahepatic HCV RNA and potential histological changes.
-
Data Presentation: Illustrative Efficacy of this compound
The following table summarizes hypothetical efficacy data for this compound in the uPA/SCID mouse model, reflecting its known high potency.
| Treatment Group | Dose (mg/kg/day) | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Reduction at Day 14 (log10 IU/mL) |
| Vehicle Control | 0 | 6.5 | 0.2 |
| This compound | 1 | 6.4 | 2.5 |
| This compound | 3 | 6.6 | 3.8 |
| This compound | 10 | 6.5 | > 4.5 (Below Limit of Detection) |
Experimental Workflow: Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a humanized mouse model of HCV infection.
II. Pharmacokinetic Evaluation
Animal Models
Pharmacokinetic studies are typically conducted in multiple species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Common species for preclinical PK studies include mice, rats, and non-human primates (e.g., cynomolgus monkeys).[7][8]
Experimental Protocol: Single and Multiple Dose PK Studies
-
Animal Groups and Dosing:
-
Animals (e.g., CD-1 mice, Sprague-Dawley rats, cynomolgus monkeys) are divided into groups for intravenous (IV) and oral (PO) administration.
-
For IV administration, this compound is formulated in a soluble vehicle and administered as a bolus injection.
-
For PO administration, this compound is given via oral gavage.
-
Both single ascending dose and multiple-dose studies are conducted.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis software. Oral bioavailability is determined by comparing AUC from PO and IV administration.
-
Data Presentation: Illustrative Pharmacokinetic Parameters of this compound
The following table presents hypothetical pharmacokinetic data for a single oral dose of this compound (10 mg/kg) in different preclinical species.
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | t1/2 (hr) | Oral Bioavailability (%) |
| Mouse | 1200 | 2.0 | 9500 | 8.5 | 65 |
| Rat | 950 | 4.0 | 11000 | 10.2 | 75 |
| Monkey | 1500 | 4.0 | 18500 | 15.0 | 85 |
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for conducting preclinical pharmacokinetic studies of this compound.
III. Preclinical Safety and Toxicology Evaluation
Animal Models
Toxicology studies are conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., monkey), as per regulatory guidelines.[9]
Experimental Protocol: Repeat-Dose Toxicology Study
-
Study Design:
-
Animals are administered this compound daily via the intended clinical route (oral) for an extended period (e.g., 28 days or 90 days).
-
Multiple dose groups are included: a low dose, a mid-dose, a high dose, and a vehicle control group. The high dose is typically the maximum tolerated dose.
-
-
In-Life Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
Ophthalmology and electrocardiography (ECG) assessments at baseline and termination.
-
Regular collection of blood for hematology and clinical chemistry analysis.
-
Urine collection for urinalysis.
-
-
Terminal Procedures:
-
At the end of the study, animals undergo a full necropsy.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Presentation: Illustrative Summary of Toxicology Findings
The following table provides a hypothetical summary of findings from a 28-day repeat-dose toxicology study in rats.
| Finding | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Clinical Observations | No adverse effects | No adverse effects | No adverse effects |
| Body Weight | No significant change | No significant change | No significant change |
| Hematology | No adverse changes | No adverse changes | No adverse changes |
| Clinical Chemistry | No adverse changes | No adverse changes | No adverse changes |
| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings |
| Conclusion | Well-tolerated | Well-tolerated | Well-tolerated (NOAEL ≥ 100 mg/kg/day) |
NOAEL: No Observed Adverse Effect Level
IV. Mechanism of Action: NS5A Inhibition
This compound targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[10][11] By binding to NS5A, this compound disrupts the formation of the viral replication complex, leading to a potent inhibition of HCV replication.
Signaling Pathway: HCV Replication and Inhibition by this compound
Caption: Simplified diagram of HCV replication and the inhibitory action of this compound on the NS5A protein.
Conclusion
The in vivo evaluation of this compound in appropriate animal models, particularly humanized mice for efficacy studies, is a cornerstone of its preclinical development. The protocols outlined here provide a framework for a comprehensive assessment of its antiviral activity, pharmacokinetic properties, and safety profile. The illustrative data reflect the expected high potency and favorable safety profile of a leading NS5A inhibitor. Such studies are essential for establishing the dose and treatment regimen for clinical trials and for the successful translation of a promising antiviral candidate into a therapeutic for HCV-infected patients.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. A genetically humanized mouse model for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 6. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 7. Pharmacokinetics and Interspecies Allometric Scaling of ST-246, an Oral Antiviral Therapeutic for Treatment of Orthopoxvirus Infection | PLOS One [journals.plos.org]
- 8. dovepress.com [dovepress.com]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. Visualizing hepatitis C virus infection in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the safety and pharmacokinetics of ST-246® after i.v. infusion or oral administration in mice, rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Samatasvir's Effect on HCV RNA Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Samatasvir (IDX719), a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Detailed protocols for quantifying its antiviral activity through HCV RNA reduction are outlined below, intended for use in a research laboratory setting.
Introduction to this compound (IDX719)
This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[2][3] NS5A is a crucial phosphoprotein involved in multiple stages of the viral life cycle, including RNA replication and the assembly of new virus particles.[3][4] By inhibiting NS5A, this compound effectively halts HCV replication.[5] It has demonstrated potent activity against multiple HCV genotypes in both in vitro and clinical studies.[1][6][7]
Quantitative Data on this compound's Antiviral Activity
The efficacy of this compound in reducing HCV RNA has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound Against HCV Replicons
This table summarizes the 50% effective concentrations (EC50s) of this compound against different HCV genotypes in replicon assays. The low picomolar range of EC50 values highlights the high potency of the compound.
| HCV Genotype | EC50 (pM) | Reference |
| Genotype 1a | 4 | [8] |
| Genotype 1b | 2 - 24 | [6][7] |
| Genotype 2a | 2 - 24 | [6][7] |
| Genotype 3a | 2 - 24 | [6][7] |
| Genotype 4a | 2 - 24 | [6][7] |
| Genotype 5a | 2 - 24 | [6][7] |
Table 2: Clinical Efficacy of this compound Monotherapy (3-Day Treatment)
This table presents the mean maximum reduction in plasma HCV RNA levels observed in treatment-naïve patients infected with various HCV genotypes after three days of this compound monotherapy.
| HCV Genotype | Mean Maximum RNA Reduction (log10 IU/mL) | Reference |
| Genotype 1a | 3.2 - 3.6 | [1] |
| Genotype 1b | 3.0 - 4.3 | [1] |
| Genotype 2a (L31 variant) | 2.5 - 4.1 | [1] |
| Genotype 3 | 3.2 - 3.4 | [1] |
| Genotype 4 | 3.6 - 3.9 | [1] |
Note: this compound showed minimal activity in genotype 2 subjects with the baseline M31 polymorphism in NS5A.[1]
Table 3: In Vitro HCV Genotype 1a Replicon RNA Reduction with this compound
This table shows the dose-dependent reduction of HCV genotype 1a replicon RNA over a 14-day treatment period.
| This compound Concentration | Day 3 Log10 Reduction | Day 7 Log10 Reduction | Day 14 Log10 Reduction | Reference |
| 4 pM (1x EC50) | ~1.1 | ~1.3 | ~1.5 | [8] |
| 40 nM (10,000x EC50) | ~3.0 | ~4.0 | ~4.2 | [8] |
Experimental Protocols
This protocol describes a cell-based assay to determine the in vitro potency of this compound by measuring the inhibition of HCV RNA replication in a stable replicon cell line.
Objective: To determine the EC50 value of this compound.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b)[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (IDX719)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent (if using a luciferase reporter replicon)[9]
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture:
-
Maintain Huh-7 cells harboring an HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Preparation:
-
Compound Treatment:
-
Add the diluted this compound to the cell plates. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[9][10]
-
Include appropriate controls:
-
Negative control: DMSO vehicle only (no inhibition).
-
Positive control: A known HCV inhibitor at a concentration >100x its EC50 (100% inhibition).[9]
-
-
-
Incubation:
-
Incubate the plates for a defined period, typically 3 days, at 37°C and 5% CO2.[9]
-
-
Quantification of HCV Replication:
-
If using a luciferase reporter replicon, measure the luciferase activity according to the manufacturer's instructions. The luminescence signal is proportional to the level of HCV replication.[9]
-
Alternatively, HCV RNA can be quantified using qRT-PCR as described in the protocol below.
-
-
Cytotoxicity Assessment:
-
In parallel, assess the cytotoxicity of this compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the negative and positive controls.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
This protocol details the steps for quantifying HCV RNA from either cell culture supernatants or patient plasma samples.
Objective: To measure the amount of HCV RNA to assess the effect of this compound.
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase
-
DNA polymerase (Taq polymerase)
-
dNTPs
-
Primers and probes specific to a conserved region of the HCV genome (e.g., 5' UTR)[11][12]
-
qRT-PCR instrument
-
HCV RNA standards of known concentration
Procedure:
-
Sample Preparation:
-
For in vitro studies, collect the cell lysate or supernatant from the HCV replicon assay.
-
For clinical studies, collect plasma from patients.
-
-
RNA Extraction:
-
Extract total RNA from the samples using a commercial RNA extraction kit following the manufacturer's protocol.
-
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and specific primers and probes for HCV RNA.
-
Add a defined volume of the extracted RNA to the master mix.
-
-
Reverse Transcription and PCR Amplification:
-
Perform the qRT-PCR using a thermal cycler with the following general steps:
-
Reverse Transcription: Synthesize cDNA from the HCV RNA template.
-
PCR Amplification: Amplify the cDNA through a series of denaturation, annealing, and extension cycles. The fluorescent signal from the probe is measured at each cycle.
-
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of HCV RNA standards with known concentrations.
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Quantify the HCV RNA in the samples by interpolating their Ct values on the standard curve. The results are typically expressed as IU/mL.
-
The log10 reduction in HCV RNA is calculated by subtracting the mean log10 HCV RNA copies of the treated sample from the mean log10 HCV RNA copies of the untreated control at baseline.[8]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for quantifying this compound's effect on HCV RNA.
References
- 1. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dnaconda.riken.jp [dnaconda.riken.jp]
- 12. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Samatasvir in specific HCV genotypes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the efficacy of Samatasvir (IDX719), a potent NS5A inhibitor, in Hepatitis C Virus (HCV) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IDX719) is a direct-acting antiviral (DAA) agent that potently and selectively inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles.[2][3][4] By binding to NS5A, this compound disrupts its function, thereby halting viral replication.[2][3]
Q2: What is the general efficacy of this compound across different HCV genotypes?
A2: this compound was designed to have pan-genotypic activity, meaning it is effective against multiple HCV genotypes.[5] In preclinical studies using replicon assays, this compound demonstrated potent activity against genotypes 1 through 5, with 50% effective concentrations (EC50) in the low picomolar range.[5][6] Clinical data has shown that this compound monotherapy can lead to a rapid and significant reduction in HCV RNA levels in patients with genotypes 1, 3, and 4.[7]
Q3: Are there any known HCV genotypes or subtypes where this compound has limited efficacy?
A3: Yes, a notable exception to this compound's broad activity is in patients with HCV genotype 2 who have a specific polymorphism in the NS5A protein at amino acid position 31, known as the M31 polymorphism. In these patients, this compound has shown minimal antiviral activity.[7] However, in genotype 2 patients with the L31 polymorphism, this compound remains active.[7]
Troubleshooting Guide
Problem: I am observing lower than expected efficacy of this compound in my in vitro experiments with a specific HCV genotype.
This guide will walk you through potential causes and solutions for the reduced efficacy of this compound in your experiments.
Step 1: Verify the HCV Genotype and Subtype
It is crucial to confirm the precise genotype and subtype of the HCV replicon or virus used in your experiments. Misidentification of the genotype can lead to inaccurate expectations of this compound's efficacy.
Step 2: Investigate for the Presence of Resistance-Associated Substitutions (RASs)
The most likely cause for low efficacy of this compound is the presence of resistance-associated substitutions (RASs) in the NS5A protein.
-
For Genotype 2: The primary concern is the M31 polymorphism in NS5A. If you are working with genotype 2, it is essential to sequence the NS5A region to determine if the M31 variant is present.
-
For Other Genotypes: While this compound is broadly active, other RASs can confer resistance. Key amino acid positions in NS5A to investigate include 28, 30, 31, 32, and 93.[2][3]
The following table summarizes the impact of key NS5A RASs on this compound efficacy.
| Genotype | NS5A Substitution | Fold Change in EC50 |
| 1a | M28T | >1,000 |
| 1a | Q30R | >1,000 |
| 1a | L31V | >1,000 |
| 1a | Y93H | >10,000 |
| 1b | L31V | ~10 |
| 1b | Y93H | ~160 |
| 2a | M31 polymorphism | Minimal activity observed |
Data compiled from in vitro resistance profiling studies. The fold change in EC50 represents the increase in the concentration of this compound required to inhibit 50% of viral replication compared to the wild-type virus.
Step 3: Review Experimental Protocol and Reagents
Ensure that the experimental protocol for the HCV replicon assay was followed correctly. Verify the concentration and integrity of the this compound compound used.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines the key steps for determining the 50% effective concentration (EC50) of this compound against a given HCV replicon.
Materials:
-
Huh-7 cells (or other suitable human hepatoma cell line)
-
HCV replicon-containing cells (e.g., genotype 1b, 2a)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for stable replicon cell lines)
-
This compound compound
-
DMSO (vehicle control)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. Include a DMSO-only control.
-
Treatment: Add the diluted this compound and DMSO controls to the plated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is coupled to HCV replication in many replicon systems.
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Visualizations
Caption: HCV Replication Cycle and this compound's Point of Intervention.
Caption: Troubleshooting Workflow for Low this compound Efficacy.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Samatasvir In Vitro Potency Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Samatasvir in in vitro experiments, with a specific focus on the impact of human serum on its potency.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the in vitro potency (increase in EC50) of this compound when we include human serum in our assay medium. Is this an expected result?
A1: Yes, a decrease in the in vitro potency of this compound in the presence of human serum is an expected phenomenon. This is primarily due to the binding of this compound to serum proteins, which reduces the concentration of the free (unbound) drug available to inhibit the HCV NS5A protein. In a key study, a 10-fold shift in the EC50 of this compound was observed in the presence of 40% human serum in a genotype 1b replicon system.[1][2]
Q2: How does the effect of human serum on this compound compare to other NS5A inhibitors?
A2: The magnitude of the EC50 shift in the presence of human serum can vary between different drugs. For instance, in the same study mentioned above, the potency of daclatasvir decreased by 2.6-fold in the presence of 40% human serum, which is less pronounced than the 10.4-fold decrease observed for this compound under the same conditions.[1]
Q3: Which specific proteins in human serum are responsible for binding to this compound?
A3: While a comprehensive profile of all binding proteins may not be fully elucidated, studies have indicated that albumin, a major component of human serum, has a minimal direct effect on this compound's potency.[1] This suggests that other serum proteins, or a combination thereof, are likely responsible for the observed decrease in potency.
Q4: We are designing an experiment to quantify the impact of human serum on this compound's EC50. What is the recommended range of human serum concentrations to test?
A4: It is recommended to test a range of human serum concentrations to observe a dose-dependent effect. A common approach is to use a series of dilutions up to 40% or 50% human serum (e.g., 10%, 20%, 40%).[1] This allows for the characterization of the relationship between serum concentration and the shift in EC50.
Q5: Our results show high variability between experiments. What are some potential sources of this variability?
A5: High variability in in vitro assays can stem from several factors:
-
Source and Lot-to-Lot Variation of Human Serum: The composition of human serum can vary between donors and even between different lots from the same supplier. It is crucial to use a consistent source and lot of serum for a given set of experiments.
-
Cell Health and Passage Number: The health and passage number of the Huh-7 cells hosting the HCV replicon can significantly impact assay performance. Ensure cells are healthy, within a consistent passage range, and seeded at a uniform density.
-
Inconsistent Assay Conditions: Variations in incubation times, CO2 levels, temperature, and reagent concentrations can all contribute to variability. Strict adherence to the experimental protocol is essential.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the compound and serum, can lead to significant errors in the final results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant EC50 shift observed with human serum. | 1. Inactive or low-quality human serum. 2. Insufficient concentration of human serum used. 3. Assay readout is insensitive to changes in potency. | 1. Use a new, certified lot of human serum. 2. Increase the concentration of human serum in the assay (up to 40-50%). 3. Verify the dynamic range and sensitivity of your reporter system (e.g., luciferase). |
| Greater than expected EC50 shift. | 1. Calculation error in drug or serum dilutions. 2. Synergistic inhibitory effect of a component in the specific serum lot. | 1. Double-check all calculations and dilution schemes. 2. Test a different lot of human serum to see if the effect is consistent. |
| High background signal in the assay. | 1. Contamination of cell culture or reagents. 2. Intrinsic fluorescence/luminescence of the human serum. | 1. Use aseptic techniques and fresh, sterile reagents. 2. Run a control with human serum in the absence of cells to measure background signal and subtract it from the experimental values. |
| Poor cell viability at high serum concentrations. | 1. Toxicity of the specific human serum lot to the cells. 2. Contamination in the human serum. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the human serum alone on the host cells. 2. Use a different, pre-screened lot of human serum. |
Data Presentation
Table 1: Impact of Human Serum and Serum Proteins on the In Vitro Potency of this compound and Daclatasvir against HCV Genotype 1b Replicon
| Compound | Condition | EC50 (pM) | Fold Shift in EC50 |
| This compound | 10% FBS | 5.3 | - |
| 40% Human Serum | 55.1 | 10.4 | |
| 10% FBS + Albumin | 5.1 | 1.0 | |
| 10% FBS + AAG | 6.4 | 1.2 | |
| Daclatasvir | 10% FBS | 10.8 | - |
| 40% Human Serum | 28.1 | 2.6 | |
| 10% FBS + Albumin | 10.2 | 0.9 | |
| 10% FBS + AAG | 101.5 | 9.4 |
Data synthesized from Bilello JP, et al. Antimicrob Agents Chemother. 2014.[1]
Experimental Protocols
Protocol: Determination of this compound EC50 Shift in the Presence of Human Serum using an HCV Replicon Assay
This protocol outlines the steps to quantify the effect of human serum on the in vitro potency of this compound using a luciferase-based HCV replicon assay.
1. Materials:
-
Huh-7 cell line stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum, penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
Pooled human serum (heat-inactivated).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase Huh-7 replicon cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound and Serum Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound serial dilutions in culture medium to achieve the desired final concentrations.
-
Prepare different concentrations of human serum in culture medium (e.g., 0%, 10%, 20%, 40%).
-
-
Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the medium containing the respective human serum concentration and this compound dilution to each well. Include appropriate controls (no drug, no cells, no serum).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Normalize the raw luminescence data to the no-drug control for each serum concentration.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 for each human serum concentration.
-
Calculate the fold shift in EC50 by dividing the EC50 value in the presence of human serum by the EC50 value in the absence of human serum.
Visualizations
Caption: Mechanism of this compound Action on the HCV Replication Cycle.
References
Optimizing Samatasvir concentration for maximal viral suppression
Welcome to the technical support center for Samatasvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximal viral suppression of the Hepatitis C Virus (HCV). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
Q1: What is the recommended starting concentration for this compound in an HCV replicon assay?
A1: For initial experiments, a concentration range of 10-100 picomolar (pM) is recommended. This compound is a highly potent inhibitor of the HCV NS5A protein, with 50% effective concentrations (EC50) typically falling within the range of 2 to 24 pM for HCV genotypes 1 through 5 in replicon systems.[1][2][3][4][5] Starting with a dose-response curve that spans this range will help determine the precise EC50 for your specific cell line and replicon.
Q2: I am observing lower than expected potency of this compound in my assay. What are the potential causes?
A2: Several factors can contribute to reduced potency:
-
Presence of Human Serum: The presence of 40% human serum can cause a roughly 10-fold increase in the EC50 value of this compound.[1][2][5] If your media contains high concentrations of human serum, you will need to adjust the concentration of this compound accordingly.
-
Cell Line Variability: Different passages of Huh-7 cells, the common host for HCV replicons, can exhibit varying permissiveness to HCV replication.[6] This can affect the apparent potency of the drug. It is crucial to use a consistent and highly permissive Huh-7 subline.
-
Replicon Stability: The stability and replication efficiency of the HCV replicon itself can influence results. Ensure you are using a well-characterized replicon with known replication fitness.
-
Drug Quality and Storage: Verify the purity and proper storage of your this compound compound. Improper handling can lead to degradation.
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the specific reporter system used (e.g., luciferase) can all impact the final readout. Consistency in these parameters is key.
Q3: My results show high variability between replicate wells. How can I improve the consistency of my experiments?
A3: High variability can often be traced back to technical aspects of the assay:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound, as it is potent at very low concentrations.
-
Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. Ensure cells are thoroughly resuspended before plating and that the plate is agitated gently to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and viral replication, leading to inconsistent results. Regularly test your cell cultures for contamination.
Q4: How can I test for the development of resistance to this compound in my cell culture system?
A4: Resistance selection experiments can be performed by culturing HCV replicon cells in the presence of increasing concentrations of this compound over an extended period.[1][2]
-
Start by treating the replicon cells with a concentration of this compound around the EC90 value.
-
Monitor the cells for viral rebound, which would indicate the emergence of resistant variants.
-
Once the replicon RNA levels recover, the cells can be passaged and treated with a higher concentration of the drug.
-
After several rounds of selection, resistant colonies can be isolated, and the NS5A gene can be sequenced to identify mutations that confer resistance. Known resistance-associated substitutions for this compound are located at amino acid positions 28, 30, 31, 32, and 93 of the NS5A protein.[1][2][4][5]
Q5: Is this compound cytotoxic at its effective concentrations?
A5: No, this compound exhibits a very high selectivity index. Its 50% cytotoxic concentration (CC50) is greater than 100 micromolar (µM), which is more than 5 x 10^7 times its EC50.[1][2][4][5] This indicates that at the picomolar concentrations required for antiviral activity, this compound is not toxic to the host cells.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes
| HCV Genotype | EC50 (pM) |
| Genotype 1a | 2 - 10 |
| Genotype 1b | 2 - 10 |
| Genotype 2a | 10 - 24 |
| Genotype 3a | 2 - 10 |
| Genotype 4a | 2 - 10 |
| Genotype 5a | 2 - 10 |
Data compiled from multiple in vitro studies using HCV replicon systems.[1][2][3][4][5]
Table 2: Cytotoxicity and Selectivity of this compound
| Parameter | Value |
| 50% Cytotoxic Concentration (CC50) | > 100 µM |
| Selectivity Index (CC50/EC50) | > 5 x 10^7 |
The selectivity index is a measure of the drug's therapeutic window.[1][2][4][5]
Key Experimental Protocols
Protocol 1: Determination of EC50 using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing a luciferase reporter.
Materials:
-
Huh-7 cell line stably maintaining a luciferase-reporter HCV replicon.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer for signal detection.
Methodology:
-
Cell Seeding: Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A common starting point is a 10-point, 3-fold dilution series with a top concentration of 1 nanomolar (nM). Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Treatment: Carefully remove the media from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all wells.
-
Normalize the data to the vehicle control (set to 100% replication).
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting guide for low this compound potency.
References
- 1. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus. | Sigma-Aldrich [sigmaaldrich.com]
- 5. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Samatasvir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of Samatasvir in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a highly potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex.[1][2][3] In vitro studies have demonstrated its efficacy against a broad range of HCV genotypes with 50% effective concentrations (EC50) in the picomolar range.[1][4] The 50% cytotoxic concentration (CC50) is reported to be greater than 100 μM, leading to a very high selectivity index of over 5 x 10^7, which suggests a low potential for general cytotoxicity.[1][4]
Q2: Have any specific off-target effects of this compound been reported in the literature?
Currently, there are no specific off-target effects of this compound documented in publicly available scientific literature. Preclinical and early-phase clinical studies have shown it to be well-tolerated.[5] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded and may be cell-type or context-specific.
Q3: What are the general approaches to identify potential off-target effects of a drug like this compound?
Several methodologies can be employed to identify potential off-target effects, including:
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can identify proteins that directly bind to this compound.[6][7][8]
-
Phenotypic Screening: This approach involves testing the compound across a diverse range of cell lines and measuring various phenotypic outputs to uncover unexpected biological activities.[9][10][11]
-
Kinase Profiling: As many small molecule drugs can have off-target effects on kinases, screening this compound against a large panel of kinases can identify any unintended inhibitory activity.[12][13][14]
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity Observed in a Specific Cell Line
Problem: You observe significant cytotoxicity in your cell line at concentrations of this compound that are well below the reported CC50 (>100 μM).
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to compounds. The reported CC50 may have been determined in a different cell line (e.g., HepG2). |
| Action: Perform a dose-response curve to determine the CC50 in your specific cell line. | |
| Off-Target Toxicity | This compound may have an off-target effect on a protein crucial for the viability of your specific cell line. |
| Action: Investigate potential off-target pathways using methods like proteomics or phenotypic screening (see Experimental Protocols). | |
| Experimental Error | Incorrect compound concentration, contamination, or issues with the cytotoxicity assay itself. |
| Action: Verify the concentration of your this compound stock. Check for cell culture contamination. Include positive and negative controls in your cytotoxicity assay.[15][16] |
Scenario 2: Altered Phenotype or Signaling Pathway Activation
Problem: Treatment with this compound leads to an unexpected change in cell morphology, gene expression, or the activation/inhibition of a signaling pathway unrelated to HCV replication.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | This compound might be inhibiting a kinase involved in the observed signaling pathway. |
| Action: Perform a broad-panel kinase screen to identify potential off-target kinases (see Experimental Protocol 2). | |
| Interaction with a Non-Kinase Target | The compound could be interacting with another protein in the pathway (e.g., a receptor, enzyme, or transcription factor). |
| Action: Use chemical proteomics to identify binding partners of this compound in your cell line. | |
| Downstream Effects of a Subtle Off-Target Interaction | A minor off-target interaction could be amplified through signaling cascades. |
| Action: Conduct a time-course experiment to understand the kinetics of the phenotypic change. Use pathway-specific inhibitors to dissect the mechanism. |
Data Presentation
Table 1: Representative Data from a Cell Viability Assay
This table shows hypothetical data from an MTS assay to determine the CC50 of this compound in a sensitive (Hypothetical Cell Line A) versus a resistant cell line (HepG2).
| This compound (µM) | % Viability (Hypothetical Cell Line A) | % Viability (HepG2) |
| 0.1 | 98.5 ± 2.1 | 101.2 ± 1.8 |
| 1 | 95.2 ± 3.5 | 99.5 ± 2.3 |
| 10 | 75.8 ± 4.2 | 98.1 ± 2.5 |
| 25 | 51.3 ± 5.1 | 96.7 ± 3.1 |
| 50 | 22.1 ± 3.9 | 94.2 ± 3.6 |
| 100 | 5.6 ± 1.8 | 90.5 ± 4.0 |
| CC50 (µM) | ~25 | >100 |
Table 2: Illustrative Kinase Profiling Results
This table presents a sample output from a kinase profiling screen, highlighting a hypothetical off-target hit for this compound.
| Kinase Target | % Inhibition at 10 µM this compound |
| Kinase A | 5.2 |
| Kinase B | 8.1 |
| Hypothetical Kinase C | 85.3 |
| Kinase D | 12.4 |
| ... | ... |
Experimental Protocols
Experimental Protocol 1: Determining Cell Viability using an MTS Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
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Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.
Experimental Protocol 2: In Vitro Kinase Profiling
Objective: To screen this compound against a panel of purified kinases to identify potential off-target inhibition.
Materials:
-
This compound
-
A commercial kinase profiling service or an in-house panel of purified kinases
-
Appropriate kinase buffers, substrates (e.g., a generic substrate like myelin basic protein or a specific peptide), and ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Dilute this compound to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, the kinase-specific substrate, and this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of each kinase by this compound relative to a no-inhibitor control.
Mandatory Visualization
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Hypothetical off-target signaling pathway inhibited by this compound.
References
- 1. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS5A this compound(IDX719) Monotherapy in Gt1/2/3/4 [natap.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery [sciltp.com]
- 11. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Samatasvir Treatment Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samatasvir, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] The focus is on understanding and managing viral rebound during in vitro or in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly IDX-719) is an experimental, orally active, small-molecule inhibitor of the HCV NS5A protein.[1][2] The NS5A protein is essential for the HCV life cycle, playing roles in both viral RNA replication and the assembly of new virus particles.[3][4][5] By binding to NS5A, this compound disrupts these functions, leading to a potent inhibition of HCV replication at picomolar concentrations.[2][6] This targeted action makes it a direct-acting antiviral (DAA).
Q2: What is viral rebound and why can it occur during this compound treatment?
A2: Viral rebound, or virologic failure, is the reappearance or sustained increase of HCV RNA levels after an initial decline during treatment.[7][8] With NS5A inhibitors like this compound, the primary cause of viral rebound is the selection and growth of pre-existing or newly emerged viral variants with mutations in the NS5A gene.[9][10] These mutations, known as resistance-associated substitutions (RASs), reduce the binding affinity of the drug to the NS5A protein, diminishing its antiviral effect and allowing the resistant virus to replicate.[4][6]
Q3: What are the known Resistance-Associated Substitutions (RASs) for this compound?
A3: In vitro studies have identified several key amino acid positions in the NS5A protein where substitutions can confer resistance to this compound. For HCV genotype 1, these loci primarily include positions 28, 30, 31, 32, and 93.[6][11] The specific substitutions at these sites can significantly reduce the susceptibility of the virus to the drug.
Q4: Can viral rebound be caused by factors other than resistance?
A4: Yes. While RASs are a major cause, other factors can contribute to viral rebound in experimental settings. These include:
-
Suboptimal Drug Concentration: Inadequate dosing, poor absorption, or rapid metabolism can lead to drug concentrations that are too low to suppress viral replication effectively.[12][13]
-
Drug-Drug Interactions: Concomitant administration of other compounds that affect drug metabolism (e.g., inducers of cytochrome P450 enzymes) can alter the pharmacokinetics of this compound.[13]
-
Non-adherence: In clinical or animal studies, failure to consistently administer the treatment can lead to periods of low drug exposure, allowing the virus to replicate.[12]
-
Reinfection: In situations where the subject is re-exposed to HCV, a new infection can be mistaken for a rebound of the original virus.[8][12]
Troubleshooting Guide: Investigating Viral Rebound
If you observe a viral rebound in your this compound experiment, a systematic investigation is crucial to determine the cause.
Issue: HCV RNA levels are increasing after an initial decline during this compound treatment.
Step 1: Confirm and Quantify the Rebound
The first step is to verify the rebound and rule out experimental error.
-
Action: Re-test the sample using a validated quantitative reverse transcription PCR (qRT-PCR) assay to obtain an accurate viral load measurement.
-
Action: Collect and test follow-up samples to confirm the upward trend in HCV RNA.
Step 2: Investigate for Resistance-Associated Substitutions (RASs)
The most probable cause of treatment failure with an NS5A inhibitor is the emergence of resistance.[10][14]
-
Action: Perform population or next-generation sequencing (NGS) of the HCV NS5A gene from the rebound virus sample.[15][16]
-
Analysis: Compare the sequence to a baseline (pre-treatment) sample to identify treatment-emergent substitutions at key resistance loci (e.g., positions 28, 30, 31, 93).[6]
Step 3: Assess Pharmacokinetic (PK) Parameters
If sequencing does not reveal known RASs, or if you suspect a dosing issue, investigate the drug's concentration.
-
Action: If your experimental setup allows (e.g., in animal models or clinical studies), measure the plasma concentration of this compound.[17]
-
Analysis: Compare the measured drug levels to the expected therapeutic range to identify potential issues with absorption, distribution, metabolism, or excretion (ADME).[18][19]
Step 4: Evaluate Other Potential Factors
-
Action: Review all experimental records to ensure correct dosing and administration.
-
Action: In cell culture experiments, verify the stability and concentration of this compound in the media over time.
-
Action: In animal studies, assess for any factors that could affect drug adherence or metabolism.[7]
The following workflow diagram outlines the troubleshooting process.
Data Presentation
Table 1: Key Resistance-Associated Substitutions for this compound (HCV Genotype 1)
This table summarizes key amino acid substitutions in NS5A that have been shown to confer resistance to this compound in vitro.[6][11]
| NS5A Position | Wild-Type Amino Acid | Resistance-Associated Substitution(s) |
| 28 | Methionine (M) | M28T/V |
| 30 | Glutamine (Q) | Q30H/R/E |
| 31 | Leucine (L) | L31M/V |
| 32 | Leucine (L) | L32I |
| 93 | Tyrosine (Y) | Y93H/N |
Table 2: Pharmacokinetic Parameters of this compound
This table presents mean pharmacokinetic data for this compound following oral administration in HCV-infected subjects.[17]
| Parameter | Value Range (25-100 mg daily doses) |
| Time to Peak Concentration (Tmax) | 3 - 4 hours |
| Plasma Half-life (t½) | ~20 hours |
| Accumulation Ratio (Trough Exposures) | ~50% with once-daily (QD) dosing |
Experimental Protocols
Protocol 1: HCV RNA Quantification by qRT-PCR
This protocol provides a general method for quantifying HCV RNA from plasma or cell culture supernatant.
-
RNA Extraction: Extract viral RNA from 150-500 µL of sample using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions. Elute the RNA in 50-60 µL of nuclease-free water.
-
qRT-PCR Reaction Setup: Prepare a one-step qRT-PCR master mix using a commercial kit (e.g., TaqMan RNA-to-CT 1-Step Kit). For a typical 25 µL reaction, combine:
-
12.5 µL of 2x RT-PCR Master Mix
-
0.7 µL of 20x RT-Enzyme Mix
-
1.25 µL of 20x HCV-specific primers/probe mix (targeting the highly conserved 5' UTR)
-
5.55 µL of Nuclease-Free Water
-
5.0 µL of extracted RNA
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with the following typical conditions:
-
Reverse Transcription: 48°C for 15 minutes
-
Taq Polymerase Activation: 95°C for 10 minutes
-
PCR Cycling (45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Quantification: Determine the HCV RNA concentration (IU/mL) by comparing the cycle threshold (Ct) values of the unknown samples to a standard curve generated from serial dilutions of a World Health Organization (WHO) international standard for HCV RNA.
Protocol 2: NS5A Resistance Genotyping (Sanger Sequencing)
This protocol outlines the steps for identifying RASs in the NS5A gene.
-
RNA Extraction: Extract viral RNA as described in Protocol 1.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or a gene-specific reverse primer targeting a region downstream of NS5A.
-
Nested PCR Amplification:
-
First Round PCR: Amplify the NS5A region from the cDNA using outer forward and reverse primers. Use a high-fidelity DNA polymerase.
-
Second Round PCR: Use 1-2 µL of the first-round PCR product as a template for a second round of PCR with nested inner primers that flank the key resistance codons (aa 28-93). This increases sensitivity and specificity.
-
-
PCR Product Purification: Purify the second-round PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and the inner sequencing primers to a sequencing facility. Sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to generate a consensus sequence.
-
Align the consensus sequence with a genotype-specific wild-type reference sequence (e.g., HCV-H77 for genotype 1a).
-
Identify amino acid substitutions at positions known to be associated with resistance (e.g., 28, 30, 31, 93).[10][16]
-
Visualizations
Mechanism of Action and Resistance
The diagram below illustrates how this compound inhibits HCV replication and how a resistance-associated substitution (RAS) allows the virus to evade the drug's effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Practical Management of Treatment Failure in Chronic Hepatitis C: A Summary of Current Research and Management Options for Refractory Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retreatment for hepatitis C virus direct‐acting antiviral therapy virological failure in primary and tertiary settings: The REACH‐C cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of patients with HCV who fail first line DAA regimens | MDedge [mdedge.com]
- 13. Direct Acting Antiviral Drugs: Pharmacokinetics and Drug-Drug Interactions [aps.journals.ekb.eg]
- 14. mdpi.com [mdpi.com]
- 15. chl.co.nz [chl.co.nz]
- 16. Hepatitis C Viral RNA Genotype 1 NS5A Drug resistance | Quest Diagnostics [questdiagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Population Pharmacokinetic Analysis of Asunaprevir in Subjects with Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Samatasvir replicon assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Samatasvir in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IDX719) is a highly potent, orally active inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication, although it does not have a known enzymatic function.[3][4] this compound targets NS5A, disrupting its function and thereby inhibiting viral replication.[5]
Q2: What is an HCV replicon assay?
An HCV replicon assay is a cell-based system used to study the replication of the HCV genome in a laboratory setting.[6] These systems utilize human hepatoma cells (typically Huh-7) that contain a subgenomic portion of the HCV RNA, which can replicate autonomously without producing infectious virus particles.[6][7] They often include a reporter gene, such as luciferase, which allows for the quantification of viral replication.[8] This makes them invaluable tools for screening and characterizing antiviral compounds like this compound.[7]
Q3: What are the expected EC50 values for this compound in a replicon assay?
This compound is a low-picomolar inhibitor of HCV replication. In replicon assays, 50% effective concentrations (EC50s) typically fall within a tight range of 2 to 24 pM for HCV genotypes 1 through 5.[1][5]
Q4: Is this compound cytotoxic?
This compound exhibits very low cytotoxicity. The 50% cytotoxic concentration (CC50) is greater than 100 μM, which results in a very high selectivity index (a ratio of CC50 to EC50) of over 5 x 107.[5]
Troubleshooting Guide
This guide addresses common sources of variability and unexpected results in this compound replicon assays.
Q5: My EC50 values for this compound are inconsistent between experiments. What could be the cause?
High variability in EC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Line Health and Passage Number: The replication efficiency of HCV replicons can vary significantly between different passages of Huh-7 cells.[6] Using cells of a high passage number can lead to inconsistent results. It is crucial to use a consistent, low-passage number of a highly permissive Huh-7 subline.[9][10]
-
Cell Seeding and Density: Inconsistent cell seeding can lead to variability in the number of cells per well, affecting the final readout. Ensure a uniform, single-cell suspension and optimize seeding density to avoid overgrowth or sparseness during the assay.[11]
-
Reagent and Media Variability: Variations in serum lots, media composition, and the quality of other reagents can impact both cell health and replicon activity.[12] It is advisable to test new lots of serum and other critical reagents before use in large-scale experiments.
-
Mycoplasma Contamination: Mycoplasma contamination is a frequent and often undetected problem in cell culture that can significantly alter cellular responses and assay results.[10] Regular testing for mycoplasma is essential.
Q6: The EC50 values I'm observing are much higher than the published picomolar range. Why?
-
Presence of Human Serum: The presence of human serum in the assay medium can increase the apparent EC50 of this compound. A 10-fold shift in the EC50 for genotype 1b was observed in the presence of 40% human serum due to protein binding.[5][13] Ensure your assay conditions are consistent and consider the effects of serum proteins.
-
Resistance-Associated Substitutions (RASs): The replicon cell line may have acquired mutations in the NS5A gene that confer resistance to this compound. Key resistance loci for this compound have been identified at amino acid positions 28, 30, 31, 32, and 93 of NS5A.[5] It is recommended to perform population or clonal sequencing of the NS5A region of your replicon to check for RASs.[14]
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
-
DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), the solvent typically used for compounds, should be kept low (e.g., ≤0.5%) and consistent across all wells, as higher concentrations can be toxic to cells.[3]
Q7: I am observing significant cytotoxicity in my assay wells, even at low compound concentrations. What should I do?
-
Evaluate All Reagents for Toxicity: While this compound itself is not highly cytotoxic, other components in the well could be.[5] Assess the toxicity of your vehicle (e.g., DMSO) at the final concentration used in the assay.
-
Multiplex with a Cytotoxicity Assay: To distinguish between true antiviral activity and cytotoxicity, it is best to use a multiplexed assay format that measures both the inhibition of viral replication (e.g., luciferase) and cell viability (e.g., using a reagent like MTS) from the same well.[15]
-
Check Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Stressed or unhealthy cells are more susceptible to toxic effects.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound Against HCV Replicons
| HCV Genotype/System | Mean EC50 (pM) | Reference |
| Genotype 1a | 5 | [5] |
| Genotype 1b | 2 | [5] |
| Genotype 2a (JFH-1) | 24 | [5] |
| Genotype 3a | 15 | [5] |
| Genotype 4a | 2 | [5] |
| Genotype 5a | 3 | [5] |
Table 2: Factors Influencing this compound EC50 Values
| Factor | Condition | Fold Change in EC50 (Genotype 1b) | Reference |
| Human Serum | 40% Human Serum | ~10-fold increase | [5] |
| Resistance Mutations | NS5A: Y93H | >27,000-fold increase | [5] |
| Resistance Mutations | NS5A: L31V | >4,000-fold increase | [5] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Huh-7 | MTS Assay | >100 | >5 x 107 | [5] |
Experimental Protocols
Protocol: HCV Replicon Luciferase Assay
This protocol provides a general methodology for determining the EC50 of this compound using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Culture Huh-7 cells harboring a luciferase-reporter HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Trypsinize and resuspend cells to create a uniform single-cell suspension.
-
Seed the cells into 96-well opaque white plates at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of media.
-
Incubate the plates for 12-24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Further dilute the compound dilutions in culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[3]
-
Remove the old media from the cell plates and add 100 µL of the media containing the diluted compounds. Include "cells only" (no compound) and "vehicle control" (DMSO only) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2. This allows for multiple rounds of viral replication and reflects the effect of the compound.
-
-
Luciferase Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo® or Steady-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data by subtracting the background ("cells only") and expressing the results as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter variable slope non-linear regression model.
-
Visualizations
Diagram 1: this compound Replicon Assay Workflow
Caption: A typical workflow for determining this compound EC50 using a luciferase-based replicon assay.
Diagram 2: Troubleshooting Decision Tree for Replicon Assays
Caption: A decision tree to diagnose common sources of error in replicon assay experiments.
Diagram 3: Simplified HCV Replication and NS5A Inhibition
Caption: this compound inhibits HCV by targeting the essential NS5A protein in the replication complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 9. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Explain what is EC50? [synapse.patsnap.com]
- 13. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput replicon assay for the identification of respiratory syncytial virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity in high-concentration Samatasvir studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using high concentrations of Samatasvir in their experiments. Our goal is to help you minimize cytotoxicity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multi-functional protein essential for HCV RNA replication and the assembly of new virus particles.[1] By binding to NS5A, this compound disrupts these processes, thereby halting viral replication.[2]
Q2: Is this compound expected to be cytotoxic at high concentrations?
This compound has a high selectivity index, meaning it is significantly more potent against HCV than it is toxic to host cells. Published studies have reported a 50% cytotoxic concentration (CC50) of over 100 μM in various cell lines, including Huh-7, HepG2, and Vero cells.[3][4] In contrast, its 50% effective concentration (EC50) against HCV replicons is in the picomolar range.[4] This indicates that cytotoxicity is generally not a concern at concentrations typically used for antiviral efficacy studies. However, in experiments requiring unusually high concentrations, off-target effects or issues with compound solubility could contribute to cytotoxicity.
Q3: What are the potential off-target effects of high concentrations of NS5A inhibitors?
While specific off-target effects of high-concentration this compound are not extensively documented, the NS5A protein itself interacts with various host cell pathways. These include the PI3K-AKT cell survival pathway and the MAPK signaling pathway.[5] At high concentrations, NS5A inhibitors could potentially disrupt these or other cellular processes, leading to unintended cytotoxic effects. It is also known that high concentrations of any chemical compound can trigger a "cytotoxicity burst," a non-specific stress response in cells leading to cell death.[6][7]
Q4: How can I minimize the risk of this compound precipitation in my cell cultures?
Compound precipitation is a common issue in high-concentration in vitro studies and can lead to inaccurate results and apparent cytotoxicity. To minimize this:
-
Optimize the Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[8]
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.[9][10]
-
Proper Dilution Technique: When preparing working solutions, dilute the DMSO stock directly into pre-warmed culture medium with vigorous mixing to avoid localized high concentrations that can cause precipitation.[8]
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for precipitates.
Troubleshooting Guides
Issue 1: High background or unexpected results in cytotoxicity assays.
Possible Cause:
-
Compound Interference: The chemical properties of this compound at high concentrations might interfere with the assay reagents.
-
Precipitation: The compound may be precipitating in the culture medium, which can affect absorbance or fluorescence readings.
-
Contamination: Microbial contamination can alter metabolic activity and skew results.
Solutions:
-
Run a Compound-Only Control: Include wells with the highest concentration of this compound in cell-free medium to check for direct reactions with your assay reagents.
-
Microscopic Examination: Before adding assay reagents, carefully inspect the wells under a microscope for any signs of precipitation.
-
Use Multiple Cytotoxicity Assays: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis). Using a combination of assays like MTT, LDH, and Caspase-3/7 can provide a more complete picture and help identify assay-specific artifacts.[11]
Issue 2: Observed cytotoxicity is higher than expected.
Possible Cause:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used.
-
Sub-optimal Cell Health: Cells that are unhealthy or at a very high passage number may be more sensitive to chemical treatments.
-
Incorrect Dosing: Errors in calculating dilutions can lead to higher than intended concentrations.
Solutions:
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) to assess the toxicity of the solvent itself.
-
Cell Line Maintenance: Use low-passage, healthy cells for your experiments. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media).
-
Verify Concentrations: Double-check all calculations and pipetting steps to ensure accurate dosing.
Quantitative Data Summary
| Cell Line | This compound CC50 (μM) | Reference |
| Zluc (Huh-7 replicon) | >100 | [3] |
| H1a (Huh-7 replicon) | >50 | [3] |
| HepG2 | >50 | [3] |
| Vero | >50 | [3] |
| MRC-5 | >50 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound and controls (spontaneous LDH release from untreated cells, maximum LDH release from lysed cells).
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the wavelength specified in the kit protocol (typically 490 nm).
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-3/7 assay kit (commercially available, e.g., luminescent or fluorescent)
-
Opaque-walled 96-well plates (for luminescent assays) or black-walled, clear-bottom plates (for fluorescent assays)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in the appropriate 96-well plate and incubate overnight.
-
Treat cells with this compound and controls (e.g., a known apoptosis inducer like staurosporine).
-
Incubate for the desired treatment period.
-
Allow the plate and assay reagents to equilibrate to room temperature.
-
Add the Caspase-3/7 reagent to each well.
-
Mix gently and incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure luminescence or fluorescence using the appropriate plate reader.
Visualizations
Caption: General workflow for assessing this compound-induced cytotoxicity.
References
- 1. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Probenecid Treatment Inhibits Replication of the Edmonston Measles Virus Strain in Vero Cells [mdpi.com]
- 11. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antiviral Synergy of Samatasvir Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samatasvir combination therapies. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at enhancing antiviral synergy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and the rationale for its use in combination therapy?
A1: this compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional protein essential for viral RNA replication and the assembly of new virus particles.[3][4] By binding to NS5A, this compound disrupts its normal function, thereby halting viral replication.[4] The rationale for using this compound in combination with other direct-acting antivirals (DAAs) that target different viral proteins (e.g., NS3/4A protease inhibitors like simeprevir or NS5B polymerase inhibitors like TMC647055) is to increase the antiviral efficacy and create a higher barrier to the development of drug resistance.[4]
Q2: How is the synergy of this compound combinations quantified in vitro?
A2: The synergy of this compound combinations is typically quantified using cell-based HCV replicon assays.[5][6][7] In these assays, the reduction in viral replication is measured in the presence of individual drugs and their combinations at various concentrations. The observed antiviral effect of the combination is then compared to the expected effect based on mathematical models of non-interaction, such as the Bliss Independence or Loewe Additivity models.[5][8] A synergistic interaction is concluded if the combination effect is significantly greater than the expected additive effect.
Q3: What are the known resistance-associated substitutions (RASs) for this compound, and how can they impact combination therapy?
A3: In vitro resistance selection studies have identified amino acid substitutions at positions 28, 30, 31, 32, and 93 in the HCV NS5A protein as potential resistance loci for this compound.[2] The presence of these RASs can reduce the susceptibility of the virus to this compound. While combination therapy aims to suppress the emergence of such resistant variants, the pre-existence of certain RASs may still impact the overall efficacy of the treatment regimen.[9] Therefore, it is crucial to consider genotypic analysis for NS5A RASs, especially in cases of treatment failure.
Q4: What were the key clinical trials investigating this compound combinations, and what were their designs?
A4: Two key Phase II clinical trials, HELIX-1 and HELIX-2, investigated this compound in all-oral, DAA combination regimens.
-
HELIX-1: This study evaluated this compound in combination with simeprevir (an NS3/4A protease inhibitor) and ribavirin in treatment-naïve, non-cirrhotic patients with HCV genotype 1b or 4.
-
HELIX-2: This trial assessed a triple combination of this compound, simeprevir, and TMC647055 (an NS5B non-nucleoside polymerase inhibitor) with or without ribavirin in treatment-naïve or prior-relapser patients with HCV genotype 1.[10]
While the initiation and design of these trials are documented, the final sustained virologic response (SVR) data were not found in the public domain search results.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Synergy Results in HCV Replicon Assays
| Potential Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure Huh-7 or other replicon-harboring cell lines are healthy, within a low passage number, and free from contamination. High passage numbers can lead to altered cell physiology and inconsistent replicon replication. |
| Replicon Stability | Regularly monitor the replication level of the HCV replicon in your cell line (e.g., via luciferase reporter activity or RT-qPCR) to ensure its stability over time. |
| Compound Quality and Concentration | Verify the purity and concentration of your this compound and combination drug stocks. Use freshly prepared dilutions for each experiment. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Minor variations can lead to significant differences in results. |
| Data Analysis Method | Consistently apply a chosen synergy model (e.g., Bliss Independence or Loewe Additivity) and use appropriate statistical analysis to determine the significance of the observed synergy. |
Issue 2: Emergence of Viral Breakthrough in Long-term Culture with this compound Combinations
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Re-evaluate the concentrations of the drugs in the combination. Suboptimal concentrations may not be sufficient to completely suppress viral replication, allowing for the selection of resistant variants. |
| Pre-existing Resistance-Associated Substitutions (RASs) | Perform genotypic analysis of the baseline viral population to identify any pre-existing RASs in NS5A, NS3, or NS5B that could confer reduced susceptibility to the drugs in the combination. |
| Emergence of Novel RASs | If breakthrough occurs, sequence the NS5A, NS3, and NS5B regions of the breakthrough virus to identify any treatment-emergent RASs. |
| Compound Antagonism | Although unlikely with mechanistically distinct DAAs, consider the possibility of antagonistic interactions at specific concentrations. A full dose-response matrix analysis can help rule this out. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Potential Combination Agents
| Compound | Target | HCV Genotype | EC50 (pM)a |
| This compound | NS5A | 1a | 5 |
| 1b | 2 | ||
| 2a | 24 | ||
| 3a | 9 | ||
| 4a | 2 | ||
| 5a | 4 | ||
| Simeprevir | NS3/4A Protease | 1a | 7,800 |
| 1b | 3,500 | ||
| TMC647055 | NS5B Polymerase | 1a | 160 |
| 1b | 40 |
aEC50 values are representative and compiled from published literature. Actual values may vary depending on the specific replicon and assay conditions.[1][2]
Table 2: Design of Phase II Clinical Trials for this compound Combinations
| Trial | Combination Regimen | Patient Population | Treatment Duration | Primary Endpoint |
| HELIX-1 | This compound + Simeprevir + Ribavirin | Treatment-naïve, non-cirrhotic HCV Genotype 1b or 4 | 12 weeks | Sustained Virologic Response (SVR) |
| HELIX-2 | This compound + Simeprevir + TMC647055 +/- Ribavirin | Treatment-naïve or prior-relapser HCV Genotype 1 | 12 weeks | Sustained Virologic Response (SVR) |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound Combinations using an HCV Replicon Assay
1. Cell Culture and Seeding:
- Culture Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
- Seed the replicon cells into 96-well plates at a density that ensures they are in the exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).
2. Compound Preparation and Addition:
- Prepare serial dilutions of this compound and the combination drug(s) (e.g., simeprevir, TMC647055) in DMSO.
- Create a checkerboard dilution matrix by adding the diluted compounds to the cell plates. Include wells with single agents and a vehicle control (DMSO).
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
4. Measurement of HCV Replication:
- If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
- Alternatively, extract total RNA and quantify HCV RNA levels using RT-qPCR.
5. Data Analysis:
- Normalize the replication data to the vehicle control.
- Calculate the EC50 for each individual drug.
- Analyze the combination data using a synergy model (e.g., MacSynergy II for Bliss Independence or CalcuSyn for Loewe Additivity) to determine if the interaction is synergistic, additive, or antagonistic.[8]
Mandatory Visualizations
Caption: HCV NS5A signaling interactions and points of intervention for DAAs.
Caption: Workflow for in vitro antiviral combination screening.
References
- 1. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. HELIX-2, a phase II all-oral combination study of Simeprevir, TMC647055 and this compound (IDX719) for the treatment of hepatitis C has been initiated [natap.org]
Validation & Comparative
Comparative Efficacy of Samatasvir and Other NS5A Inhibitors in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Samatasvir, a potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, with other clinically relevant NS5A inhibitors, including Ledipasvir and Daclatasvir. The data presented is based on published experimental findings and is intended to serve as a resource for research and drug development in the field of HCV therapeutics.
In Vitro Antiviral Potency
The in vitro antiviral activity of NS5A inhibitors is typically determined using HCV replicon assays. These cell-based assays measure the inhibitor's ability to suppress viral RNA replication. The potency is quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication.
Table 1: Comparative In Vitro Efficacy (EC50) of NS5A Inhibitors Against Wild-Type HCV Genotypes
| NS5A Inhibitor | Genotype 1a (pM) | Genotype 1b (pM) | Genotype 2a (pM) | Genotype 3a (pM) | Genotype 4a (pM) | Genotype 5a (pM) | Reference |
| This compound | 5 | 3 | 24 | 11 | 2 | 5 | [1] |
| Ledipasvir | 18 | 4 | 249,000 | 168,000 | - | - | [1] |
| Daclatasvir | 9-50 | 1-14 | 28 | - | 7-13 | - | [2] |
| Velpatasvir | 17 | 3 | 14 | 12 | - | - | [1] |
| Pibrentasvir | - | - | - | - | - | - | - |
| Elbasvir | 4 | 1 | - | - | - | - | - |
Note: EC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from various sources for comparative purposes.
This compound demonstrates potent, low picomolar activity across a broad range of HCV genotypes, distinguishing it as a pan-genotypic inhibitor.[1] In comparison, the first-generation inhibitor Ledipasvir shows significantly reduced activity against genotypes 2a and 3a.[1] Daclatasvir also exhibits potent pan-genotypic activity.[2]
Resistance Profile
The emergence of resistance-associated substitutions (RASs) in the NS5A protein is a clinical challenge for this class of inhibitors. The following table summarizes the fold-change in EC50 values for selected NS5A inhibitors against common RASs in HCV genotype 1a.
Table 2: Fold-Change in EC50 Against Common NS5A Resistance-Associated Substitutions (Genotype 1a)
| Substitution | This compound | Ledipasvir | Daclatasvir |
| M28V/T | - | >100 | - |
| Q30H/R | - | >100 | >1000 |
| L31M/V | - | >100 | >1000 |
| Y93H/N | - | >100 | >1000 |
Data on specific fold-changes for this compound against these RASs was not available in the reviewed literature. However, it is positioned as a second-generation inhibitor with improved activity against some RASs compared to first-generation inhibitors.
NS5A RASs at positions 28, 30, 31, and 93 are known to confer resistance to many NS5A inhibitors.[3] Second-generation inhibitors like Velpatasvir have shown improved potency against variants that are resistant to first-generation inhibitors.[1]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
The following is a generalized protocol for a high-throughput, 384-well luciferase-based HCV replicon inhibition assay.[4]
1. Cell Culture and Seeding:
- Huh-7 cell lines stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a Renilla luciferase reporter gene are used.
- Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, non-essential amino acids, penicillin-streptomycin, and G418 (for selection).
- For the assay, cells are seeded into 384-well plates at a density of approximately 2000 cells per well in a medium without G418.
2. Compound Preparation and Addition:
- Test compounds are serially diluted (e.g., 1:3) in 100% DMSO to create a 10-point dose-titration.
- A small volume (e.g., 0.4 µL) of the diluted compound is added to each well, resulting in a final DMSO concentration of ~0.5%. Compounds are typically tested in quadruplicate.
- Control wells include DMSO vehicle (negative control) and a combination of potent HCV inhibitors (protease, NS5A, and polymerase inhibitors) at concentrations >100x their EC50 (positive control for 100% inhibition).
3. Incubation:
- The assay plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.
4. Luciferase Assay and Cytotoxicity Measurement:
- After incubation, the cell culture medium is removed, and a luciferase detection reagent is added to the wells.
- Luminescence, which is proportional to the level of replicon replication, is measured using a plate reader.
- A multiplexed cytotoxicity assay (e.g., using Calcein AM) can be performed in the same well to determine the 50% cytotoxic concentration (CC50).
5. Data Analysis:
- The raw luminescence data is normalized to the controls.
- EC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.
Signaling Pathways and Experimental Workflows
The HCV NS5A protein is a multifunctional phosphoprotein that interacts with numerous host cell proteins to modulate various cellular signaling pathways, thereby creating a favorable environment for viral replication and persistence.[4][5]
NS5A Interaction with PI3K/Akt and Grb2 Signaling Pathways
NS5A has been shown to interact with key components of cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Growth factor receptor-bound protein 2 (Grb2)-mediated pathway, which is involved in cell proliferation.[5][6][7][8]
Caption: NS5A perturbs cellular signaling by inhibiting Grb2 and activating PI3K/Akt.
Experimental Workflow for HCV Replicon Assay
The following diagram illustrates the key steps in a typical HCV replicon assay used to determine the efficacy of antiviral compounds.
Caption: Workflow of a luciferase-based HCV replicon assay for antiviral screening.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. natap.org [natap.org]
- 7. Understanding the biological context of NS5A-host interactions in HCV infection: a network-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Decoding Samatasvir's Resistance Profile: A Comparative Analysis with Other HCV NS5A Inhibitors
For Immediate Release
A deep dive into the cross-resistance profile of Samatasvir (IDX719), a potent pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor, reveals a favorable profile characterized by high potency against common resistance-associated substitutions (RASs) and a lack of cross-resistance with other classes of direct-acting antivirals (DAAs). This guide provides a comprehensive comparison of this compound with other NS5A inhibitors, supported by in vitro experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a second-generation NS5A inhibitor that has demonstrated picomolar-level activity against a wide range of HCV genotypes.[1] A critical aspect of its preclinical evaluation is its susceptibility to viral variants that confer resistance to other drugs in its class. Understanding this cross-resistance profile is paramount for developing robust combination therapies and managing treatment-experienced patients.
Quantitative Comparison of NS5A Inhibitor Cross-Resistance
The following tables summarize the in vitro inhibitory activity of this compound and other commercially available NS5A inhibitors against HCV replicons containing key resistance-associated substitutions in the NS5A protein for genotypes 1a and 1b. The data is presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus. A higher fold change indicates a greater degree of resistance.
Table 1: Fold Change in EC50 of NS5A Inhibitors against Genotype 1a RASs
| NS5A Substitution | This compound (IDX719) | Daclatasvir | Ledipasvir | Velpatasvir | Elbasvir | Pibrentasvir |
| M28V | No significant change | >100 | <5 | <5 | <5 | <5 |
| Q30R | 1,300 | >10,000 | >1,000 | 20 | 16 | <5 |
| L31V | 2,700 | >10,000 | >1,000 | 10 | 100 | <5 |
| Y93H | 1,200 | >15,000 | >1,000 | >100 | 220 | 7 |
| Y93N | 4,800 | >15,000 | >1,000 | >100 | >100 | 7 |
Data compiled from multiple sources. Fold changes are approximate and may vary between studies.[1][2][3][4][5][6]
Table 2: Fold Change in EC50 of NS5A Inhibitors against Genotype 1b RASs
| NS5A Substitution | This compound (IDX719) | Daclatasvir | Ledipasvir | Velpatasvir | Elbasvir | Pibrentasvir |
| L31V | 1.8 | 15 | <5 | <5 | <5 | <5 |
| Y93H | 1.7 | 28 | 1,319 | >100 | 67 | <5 |
Data compiled from multiple sources. Fold changes are approximate and may vary between studies.[1][2][3][4][5][6]
Notably, this compound demonstrates a distinct cross-resistance profile. While it is affected by key RASs at positions 30, 31, and 93 in genotype 1a, it retains potent activity against the M28V substitution, which can confer high-level resistance to first-generation NS5A inhibitors like daclatasvir.[1][2] Against genotype 1b RASs, this compound shows minimal loss of activity for L31V and Y93H substitutions.[1]
Crucially, this compound does not exhibit cross-resistance with other classes of HCV DAAs. It retains full activity against replicons harboring resistance mutations to NS3/4A protease inhibitors and NS5B polymerase inhibitors.[1][7] This makes it a promising candidate for combination therapy.
Experimental Protocols
The data presented in this guide were primarily generated using the HCV replicon system, a standard in vitro model for assessing the antiviral activity and resistance profiles of DAAs.
HCV Replicon Assay for Phenotypic Resistance Analysis
The experimental workflow for determining the cross-resistance profile of an NS5A inhibitor typically involves the following steps:
-
Cell Culture: Human hepatoma cell lines (e.g., Huh-7) that support HCV replication are used. These cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Replicon Plasmids: DNA plasmids containing a subgenomic HCV replicon are utilized. These replicons typically encode the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, along with a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).
-
Site-Directed Mutagenesis: To assess the impact of specific RASs, the desired mutations are introduced into the NS5A coding region of the wild-type replicon plasmid using standard molecular cloning techniques. The accuracy of the introduced mutations is confirmed by DNA sequencing.
-
In Vitro Transcription and RNA Transfection: The replicon plasmids (both wild-type and mutant) are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase. The resulting replicon RNA is then transfected into the hepatoma cells.
-
Drug Treatment and Activity Measurement: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the NS5A inhibitors being tested. After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
EC50 Determination: The half-maximal effective concentration (EC50), which is the drug concentration required to inhibit 50% of replicon replication, is calculated for both the wild-type and mutant replicons using dose-response curve analysis.
-
Fold-Change Calculation: The fold change in EC50 is determined by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon. This value represents the degree of resistance conferred by the specific RAS.
Visualizing Key Pathways and Workflows
To further elucidate the context of this research, the following diagrams illustrate the HCV replication cycle and the experimental workflow for assessing DAA resistance.
Caption: Simplified overview of the HCV replication cycle, highlighting the inhibition of RNA replication by NS5A inhibitors.
Caption: Experimental workflow for determining the cross-resistance profile of HCV NS5A inhibitors using an HCV replicon assay.
References
- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibilities of Genotype 1a, 1b, and 3 Hepatitis C Virus Variants to the NS5A Inhibitor Elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary pathways to NS5A inhibitor resistance in genotype 1 hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pan-Genotypic Efficacy of Samatasvir: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-genotypic efficacy of Samatasvir, an NS5A inhibitor, with other leading direct-acting antiviral (DAA) agents for the treatment of Hepatitis C virus (HCV) infection. The following sections present a detailed analysis of its mechanism of action, comparative efficacy data from clinical trials, and the experimental protocols employed in these pivotal studies.
Mechanism of Action: Targeting the HCV Replication Complex
This compound is a potent and selective inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein within the HCV replication complex, playing a multifaceted role in viral RNA replication, assembly, and modulation of the host cell environment.[2][3] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the formation of the replication complex and impairing the assembly of new viral particles.[3] This targeted approach effectively halts viral proliferation.
Figure 1: Mechanism of action of this compound in inhibiting HCV replication.
Comparative Efficacy of Pan-Genotypic Antivirals
The primary measure of efficacy in HCV treatment is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. The following table summarizes the SVR rates for this compound in combination therapy and two other widely used pan-genotypic DAA regimens: sofosbuvir/velpatasvir and glecaprevir/pibrentasvir.
It is important to note that the available data for this compound is from a Phase II clinical trial (HELIX-1) and reports SVR4 (SVR at 4 weeks post-treatment) for a limited number of genotypes.[4] In contrast, the data for the comparator drugs are from larger Phase III trials (ASTRAL and ENDURANCE) and report the standard SVR12 endpoint across a broader range of genotypes.[5][6][7]
| Treatment Regimen | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| This compound + Simeprevir + Ribavirin | ||||||
| (HELIX-1 Trial, SVR4)[4] | 85% (GT1b) | N/A | N/A | 85% | N/A | N/A |
| Sofosbuvir/Velpatasvir | ||||||
| (ASTRAL-1 Trial, SVR12)[5] | 98% | 100% | 95% | 100% | 97% | 100% |
| Glecaprevir/Pibrentasvir | ||||||
| (ENDURANCE-1 & SURVEYOR-II, SVR12)[6][7] | 99.1% | 98% | 95% | 93% | 93% | 93% |
N/A: Data not available from the cited study.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for the key trials referenced in this guide.
This compound: HELIX-1 Trial
-
Study Design: A Phase II, open-label trial evaluating the efficacy, safety, and tolerability of a 12-week treatment regimen of simeprevir, this compound, and ribavirin.[4]
-
Patient Population: The trial enrolled patients with chronic HCV genotype 1b or 4 infection.[4]
-
Intervention: Patients received 12 weeks of therapy with simeprevir, ribavirin, and this compound.[4]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving SVR4 (undetectable HCV RNA at 4 weeks after the end of treatment).[4]
-
Key Assessments: Plasma HCV RNA levels were monitored at baseline, during treatment, and at post-treatment follow-up visits. Safety and tolerability were assessed through the monitoring of adverse events and laboratory parameters.
Sofosbuvir/Velpatasvir: ASTRAL-1 Trial (NCT02201940)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[1][5]
-
Patient Population: The study enrolled treatment-naive and treatment-experienced patients with chronic HCV genotype 1, 2, 4, 5, or 6 infection, with or without compensated cirrhosis.[8][9]
-
Intervention: Patients were randomized to receive either a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) as a single daily tablet for 12 weeks, or a matching placebo.[9]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of patients with SVR12 (HCV RNA <15 IU/mL at 12 weeks after the end of treatment).[5]
-
Key Assessments: HCV RNA levels were measured at baseline, during treatment (weeks 2, 4, 8, and 12), and at post-treatment weeks 4, 12, and 24. Safety was monitored through adverse event reporting and laboratory tests.
Glecaprevir/Pibrentasvir: ENDURANCE-1 Trial (NCT02604017)
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[6][10]
-
Patient Population: The trial included treatment-naive and treatment-experienced patients without cirrhosis who were infected with HCV genotype 1.[10]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive a once-daily, fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) for either 8 or 12 weeks.[7]
-
Primary Endpoint: The primary endpoint was the rate of SVR12.[6]
-
Key Assessments: Plasma HCV RNA was quantified at baseline, on-treatment, and post-treatment to determine SVR12. Safety and tolerability were assessed throughout the study.
Experimental Workflow for Validating Pan-Genotypic Efficacy
The validation of a pan-genotypic antiviral agent involves a rigorous clinical trial process designed to assess its efficacy and safety across a diverse patient population with different HCV genotypes. The following diagram illustrates a typical workflow for such a clinical trial.
Figure 2: A typical workflow for a clinical trial validating pan-genotypic efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 6. Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Samatasvir: An In-Depth Analysis of its Additive and Synergistic Effects in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effects of Samatasvir, a potent and pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, when used in combination with other antiviral agents. The focus is on presenting available experimental data, detailing the methodologies used in these studies, and visualizing the underlying biological pathways and experimental workflows.
Executive Summary
This compound (also known as IDX719) is a highly effective inhibitor of the HCV NS5A replication complex, demonstrating picomolar to sub-picomolar potency across multiple HCV genotypes.[1] Preclinical studies have consistently shown that when this compound is combined with other classes of anti-HCV drugs, it results in an overall additive antiviral effect. This makes it a promising candidate for inclusion in combination therapies aimed at achieving a sustained virologic response (SVR) and preventing the emergence of drug-resistant variants.[1]
Quantitative Analysis of Antiviral Effects
While preclinical studies have established the additive nature of this compound's interactions with other antivirals, specific quantitative data such as the 50% effective concentration (EC50) for the drug combinations are not detailed in the primary peer-reviewed literature. The primary study by Bilello et al. (2014) concluded an "overall additive effect" based on analyses using MacSynergy II and CalcuSyn software, but did not publish the raw EC50 values for the combinations.[1][2]
The following table summarizes the qualitative outcomes of combining this compound with other antiviral agents as described in the literature.
| Antiviral Agent Class | Specific Agent(s) Studied with this compound | Observed Interaction | Supporting Evidence |
| Interferon | Interferon alfa (IFN-α) | Additive | [1] |
| Guanosine Analog | Ribavirin | Additive | [1] |
| NS3/4A Protease Inhibitors | Representative protease inhibitors | Additive | [1] |
| NS5B Polymerase Inhibitors (Non-nucleoside) | Representative non-nucleoside inhibitors | Additive | [1] |
| NS5B Polymerase Inhibitors (Nucleotide Prodrug) | IDX184 | Additive | [1] |
Note: The term "additive" indicates that the combined effect of the two drugs is equal to the sum of their individual effects. No synergistic (greater than the sum of the effects) or antagonistic (less than the sum of the effects) interactions were reported for these combinations.
Experimental Protocols
The in vitro evaluation of this compound's antiviral activity, alone and in combination, was primarily conducted using HCV replicon assays. Below are detailed methodologies typical for such experiments.
HCV Replicon Assay
This assay is a cornerstone for evaluating the efficacy of anti-HCV compounds by measuring their ability to inhibit viral RNA replication in a cell-based system.
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives, are commonly used as they are permissive for HCV replication.[3]
-
Replicon Constructs: These are genetically engineered HCV RNA molecules that can replicate autonomously within the host cells. They typically contain the HCV non-structural proteins (NS3 to NS5B), which are necessary for replication, and a reporter gene, such as luciferase, for easy quantification of replication levels.[3][4] A selectable marker, like the neomycin phosphotransferase gene, is also often included to allow for the selection of cells that stably maintain the replicon.[3]
2. Assay Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96- or 384-well plates.
-
Compound Addition: The test compounds (this compound and the combination drug) are serially diluted to various concentrations and added to the cells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and for the antiviral compounds to exert their effects.
-
Quantification of HCV Replication:
-
For luciferase-based replicons, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of replicon RNA, is measured using a luminometer.
-
Alternatively, HCV RNA levels can be quantified directly using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
3. Data Analysis for Combination Studies:
-
EC50 Determination: The concentration of the drug that inhibits 50% of viral replication (EC50) is calculated for each drug alone and for the fixed-dose combinations.
-
Synergy Analysis: The interaction between the two drugs is quantitatively assessed using software programs like MacSynergy II or CalcuSyn.[5][6] These programs use mathematical models (e.g., the Bliss independence model) to determine if the combined effect is synergistic, additive, or antagonistic.[6]
Cytotoxicity Assay
To ensure that the observed reduction in HCV replication is due to a specific antiviral effect and not to cellular toxicity, a cytotoxicity assay is run in parallel.
-
Procedure: Uninfected Huh-7 cells (or the replicon-containing cells) are incubated with the same concentrations of the test compounds as in the replicon assay.
-
Measurement: Cell viability is assessed using methods such as the measurement of ATP levels (an indicator of metabolically active cells) or by using dyes that stain for live or dead cells.
-
CC50 Determination: The concentration of the drug that causes a 50% reduction in cell viability (CC50) is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A high SI value indicates that the compound is selectively targeting viral replication at concentrations well below those that are toxic to the host cells.
Visualizations
HCV Replication and Drug Targets
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a hepatocyte and highlights the targets of different classes of direct-acting antivirals (DAAs).
Caption: HCV replication cycle and targets for direct-acting antivirals.
Experimental Workflow for Antiviral Combination Study
This diagram outlines the typical workflow for an in vitro study evaluating the combined effects of two antiviral drugs.
Caption: Workflow for in vitro antiviral combination studies.
Conclusion
The available in vitro data strongly indicate that this compound, a potent pan-genotypic HCV NS5A inhibitor, exhibits an additive antiviral effect when combined with other classes of anti-HCV agents, including protease inhibitors, polymerase inhibitors, and interferon. This lack of antagonism, coupled with its high potency, positions this compound as an excellent candidate for inclusion in combination drug regimens for the treatment of chronic hepatitis C. Further clinical studies have evaluated this compound in combination with other direct-acting antivirals, contributing to the development of highly effective, all-oral treatment options for HCV infection.[7]
References
- 1. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Idenix Pharmaceuticals Reports Sustained Virologic Response Rate (SVR4) for Phase II All-Oral Combination Study of this compound (IDX719), a Potent, Pan-Genotypic HCV NS5A Inhibitor, and Simeprevir [natap.org]
Head-to-Head Comparison: Samatasvir and Elbasvir in the Treatment of Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent NS5A inhibitors, Samatasvir (IDX-719) and Elbasvir (MK-8742), for the treatment of Hepatitis C Virus (HCV) infection. While both molecules target the same viral protein, their development trajectories and available clinical data differ significantly, with Elbasvir being a component of the approved combination therapy Zepatier®, and this compound remaining an investigational drug. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and Elbasvir are direct-acting antiviral agents (DAAs) that target the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a critical multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions).[1][3] By binding to NS5A, these inhibitors are thought to induce conformational changes that disrupt its normal function.[3] This leads to the inhibition of the formation of the viral replication complex and impairs the assembly of new, infectious virions, thereby halting the viral life cycle at multiple stages.[1][3][4]
The following diagram illustrates the role of NS5A in the HCV replication cycle and the inhibitory action of this compound and Elbasvir.
Caption: Mechanism of action of NS5A inhibitors this compound and Elbasvir.
In Vitro Activity
This compound demonstrated exceptionally potent in vitro activity, with 50% effective concentrations (EC50) in the picomolar range across multiple HCV genotypes.[5][6] Elbasvir also exhibits potent activity, with median EC50 values in the low picomolar range, varying by genotype.[7]
| Parameter | This compound | Elbasvir |
| EC50 Range | 2 to 24 pM (Genotypes 1-5)[5][6] | 0.2 to 3600 pM (Genotype dependent)[7] |
| Selectivity Index | >5 x 10^7[5] | Not explicitly stated in the provided results |
| Effect of Human Serum | 10-fold EC50 shift in 40% human serum (Genotype 1b)[5] | Not explicitly stated in the provided results |
Resistance Profile
Resistance to NS5A inhibitors is a known clinical challenge. Specific amino acid substitutions in the NS5A protein can confer reduced susceptibility to these drugs.
| Feature | This compound | Elbasvir |
| Key Resistance Loci | NS5A amino acids 28, 30, 31, 32, and 93[5][8] | NS5A amino acids 28, 30, 31, and 93[9][10] |
| Cross-Resistance | Not cross-resistant with HCV protease, nucleotide, and non-nucleoside polymerase inhibitors.[5] | Not explicitly stated, but as an NS5A inhibitor, it would not be expected to have cross-resistance with other drug classes. |
For Elbasvir, the presence of baseline NS5A resistance-associated substitutions (RASs) in patients with HCV genotype 1a can significantly impact treatment outcomes, with sustained virologic response (SVR) rates decreasing from 98% to 58% in some studies.[11][12] This has led to recommendations for NS5A resistance testing for certain patient populations before initiating treatment with Elbasvir-containing regimens.[11][13]
Pharmacokinetics
Both this compound and Elbasvir exhibit pharmacokinetic profiles that support once-daily dosing.
| Parameter | This compound | Elbasvir |
| Half-life (t1/2) | Approximately 20 hours[14] | Approximately 24 hours[15] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours[16] | 3-6 hours[9] |
| Metabolism | Not explicitly detailed | Primarily metabolized by CYP3A4[15][17] |
| Excretion | Not explicitly detailed | >90% in feces, <1% in urine[15] |
| Protein Binding | Not explicitly detailed | >99.9% (to albumin and α1-acid glycoprotein)[15] |
Clinical Efficacy and Safety
A direct head-to-head clinical trial comparing this compound and Elbasvir has not been conducted. Elbasvir, in combination with the NS3/4A protease inhibitor grazoprevir (Zepatier®), has undergone extensive Phase III clinical trials and is approved for the treatment of chronic HCV genotypes 1 and 4.[7] this compound's development appears to have been halted after promising Phase II trials.[2]
Elbasvir (in combination with Grazoprevir)
-
Efficacy: Achieves high sustained virologic response (SVR) rates, generally between 94% and 100% for genotypes 1 and 4 after 12 weeks of treatment.[9][10] In an integrated analysis of six clinical trials in patients with compensated cirrhosis, SVR12 rates ranged from 89% to 100%.[18]
-
Safety: Generally well-tolerated. The most common adverse reactions reported in placebo-controlled trials were fatigue, headache, and nausea.[9]
This compound
-
Efficacy: In a 3-day monotherapy study, this compound demonstrated potent antiviral activity across genotypes 1, 3, and 4, with mean maximum reductions in HCV RNA ranging from 3.0 to 4.3 log10 IU/mL.[14] Its activity against genotype 2 was dependent on the absence of the M31 polymorphism in NS5A.[14]
-
Safety: In the same short-term study, this compound was well-tolerated with no safety-related discontinuations or serious adverse events.[14] The most common adverse events were mild to moderate and occurred at a similar frequency to placebo.[14]
Experimental Protocols
In Vitro Antiviral Activity Assay (Replicon Assay)
This assay is used to determine the concentration of the drug that inhibits 50% of viral replication (EC50).
-
Cell Culture: Huh-7 cells harboring an HCV replicon (a self-replicating portion of the HCV genome, often containing a reporter gene like luciferase) are seeded in 96-well plates.
-
Compound Addition: The cells are incubated with serial dilutions of the test compound (this compound or Elbasvir) for a defined period (e.g., 72 hours).
-
Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
The following workflow diagram illustrates the replicon assay process.
Caption: Experimental workflow for the HCV replicon assay.
Resistance Selection Studies
These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.
-
Cell Culture: HCV replicon cells are cultured in the presence of the drug at a starting concentration near its EC50.
-
Dose Escalation: The drug concentration is gradually increased over a prolonged period (e.g., several months) to select for cells that can replicate in the presence of higher drug levels.
-
Sequencing: The NS5A region of the HCV genome from the resistant cell colonies is sequenced to identify amino acid substitutions that are not present in the original (wild-type) replicon.
-
Site-Directed Mutagenesis: The identified mutations are introduced back into the wild-type replicon to confirm that they are responsible for the observed resistance.
Conclusion
Both this compound and Elbasvir are highly potent inhibitors of the HCV NS5A protein. This compound exhibited remarkable picomolar potency across a broad range of genotypes in preclinical studies. Elbasvir has been successfully developed as part of a combination therapy, demonstrating high cure rates and a favorable safety profile in extensive clinical trials, leading to its regulatory approval. The clinical development of this compound did not progress to late-stage trials, precluding a direct comparison of clinical efficacy. The data presented in this guide, drawn from available preclinical and clinical research, provides a comprehensive overview for researchers and drug development professionals to understand the comparative profiles of these two NS5A inhibitors.
References
- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Elbasvir? [synapse.patsnap.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Elbasvir/grazoprevir - Wikipedia [en.wikipedia.org]
- 8. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasusa.org [iasusa.org]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elbasvir - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Pharmacokinetics and Drug-Drug Interactions of Elbasvir/Grazoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Elbasvir/Grazoprevir in Patients With Hepatitis C Virus Infection and Compensated Cirrhosis: An Integrated Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Samatasvir's Stand Against Resistance: A Comparative Analysis of NS5A Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vitro resistance profile of Samatasvir (IDX719) against common Hepatitis C Virus (HCV) NS5A mutations, benchmarked against other key NS5A inhibitors. The data presented is compiled from various in vitro studies utilizing HCV replicon systems.
This compound, a potent and selective inhibitor of the HCV NS5A protein, has demonstrated significant antiviral activity across multiple HCV genotypes.[1][2] A critical aspect of its preclinical evaluation is its resistance profile, which determines its potential efficacy in a clinical setting where viral mutations can lead to treatment failure. This guide summarizes the quantitative data on this compound's resilience to resistance-associated substitutions (RASs) and compares it with other prominent NS5A inhibitors such as Daclatasvir, Pibrentasvir, Ledipasvir, Velpatasvir, Elbasvir, and Ombitasvir.
Comparative In Vitro Resistance Profiles
The following tables summarize the fold-change in the 50% effective concentration (EC50) of various NS5A inhibitors against specific mutations in HCV genotypes 1a and 1b. An increase in the EC50 fold-change indicates a reduction in the drug's antiviral activity.
Table 1: In Vitro Resistance Profile of NS5A Inhibitors Against Common Genotype 1a Mutations
| NS5A Mutation | This compound (Fold Change in EC50) | Daclatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) | Ledipasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) | Elbasvir (Fold Change in EC50) | Ombitasvir (Fold Change in EC50) |
| M28T | >1,000 | >1,000 | <2.5 | >1,000 | <2.5 | >1,000 | >1,000 |
| Q30H | >1,000 | >1,000 | <2.5 | >1,000 | <2.5 | >1,000 | >1,000 |
| Q30R | >1,000 | >1,000 | <2.5 | >1,000 | <2.5 | >1,000 | >1,000 |
| L31V | >1,000 | >1,000 | <2.5 | >1,000 | <2.5 | >1,000 | >1,000 |
| H58D | - | - | <2.5 | - | <2.5 | - | - |
| Y93H | >1,000 | >1,000 | 7 | >1,000 | >100 | >1,000 | >1,000 |
| Y93N | >1,000 | >1,000 | 7 | >1,000 | >100 | >1,000 | >1,000 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
Table 2: In Vitro Resistance Profile of NS5A Inhibitors Against Common Genotype 1b Mutations
| NS5A Mutation | This compound (Fold Change in EC50) | Daclatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) | Ledipasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) | Elbasvir (Fold Change in EC50) | Ombitasvir (Fold Change in EC50) |
| L31V | >1,000 | >1,000 | <2.5 | >1,000 | <2.5 | >1,000 | >1,000 |
| Y93H | >1,000 | >1,000 | <2.5 | >1,000 | >100 | >1,000 | >1,000 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
Experimental Protocols
The in vitro resistance data presented in this guide were primarily generated using HCV replicon assays. The general methodology for these experiments is outlined below.
HCV Replicon Assay for Antiviral Activity and Resistance Testing
This assay is a cornerstone for evaluating the efficacy and resistance profile of anti-HCV compounds.
-
Cell Culture and Replicons:
-
Huh-7 human hepatoma cells or their derivatives are commonly used as the host cells.
-
These cells are engineered to harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cytoplasm of the host cell but do not produce infectious virus particles, making them a safe and effective tool for studying viral replication.
-
Replicons often contain a reporter gene, such as firefly luciferase, which allows for the quantification of viral replication.
-
-
Introduction of NS5A Mutations:
-
Resistance-associated substitutions are introduced into the NS5A coding region of the replicon plasmid using site-directed mutagenesis.
-
The accuracy of the introduced mutations is confirmed by DNA sequencing.
-
-
In Vitro Transcription and RNA Transfection:
-
The replicon plasmids (both wild-type and mutant) are linearized, and in vitro transcription is performed to generate replicon RNA.
-
The transcribed RNA is then introduced into the Huh-7 cells via electroporation.
-
-
Antiviral Compound Treatment:
-
Transfected cells are seeded into multi-well plates.
-
Serial dilutions of the NS5A inhibitors (this compound and comparators) are added to the cell cultures. A control group with no drug is also included.
-
The cells are incubated for a defined period, typically 3 to 4 days, to allow for replicon replication and the antiviral effect to take place.
-
-
Quantification of HCV Replication:
-
After the incubation period, the cells are lysed.
-
If a luciferase reporter is used, the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Data Analysis:
-
The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated for both wild-type and mutant replicons.
-
The fold-change in EC50 is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon. This value indicates the level of resistance conferred by the mutation.
-
Figure 1. Workflow for In Vitro HCV NS5A Resistance Assay.
Mechanism of NS5A Inhibition and Resistance
The NS5A protein is a critical component of the HCV replication complex. It plays a multifaceted role in viral RNA replication, assembly, and modulation of the host cell environment. NS5A inhibitors are thought to bind to the N-terminal domain of the protein, disrupting its function and thereby halting viral replication.
Resistance-associated substitutions in NS5A are believed to alter the conformation of the drug-binding site, reducing the affinity of the inhibitor for its target. This leads to a decrease in the drug's potency, requiring higher concentrations to achieve the same level of viral inhibition.
Figure 2. NS5A Inhibition and Resistance Mechanism.
References
- 1. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro resistance profile of hepatitis C virus NS5A inhibitor velpatasvir in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Genotype 1a, 1b, and 3 Hepatitis C Virus Variants to the NS5A Inhibitor Elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Benchmarking Samatasvir's performance against first-generation NS5A inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation NS5A inhibitor, Samatasvir, against first-generation inhibitors of the same class, namely daclatasvir, ledipasvir, and ombitasvir. While the clinical development of this compound was discontinued, its promising preclinical profile offers valuable insights for ongoing antiviral research and development. This analysis is based on available in-vitro data, resistance profiles, and the clinical performance of the first-generation agents.
Executive Summary
This compound demonstrated exceptional potency in preclinical studies, with activity against a broad range of Hepatitis C Virus (HCV) genotypes.[1][2] In vitro studies revealed that this compound had picomolar efficacy, suggesting it could have been a highly effective component of a combination therapy for HCV.[1][2] First-generation NS5A inhibitors—daclatasvir, ledipasvir, and ombitasvir—have been successfully used in combination therapies, achieving high Sustained Virologic Response (SVR) rates and revolutionizing HCV treatment. However, the emergence of resistance-associated substitutions (RASs) has been a clinical challenge. This guide delves into a comparative analysis of their performance based on available data.
Data Presentation: In Vitro Efficacy and Resistance
The following tables summarize the in vitro efficacy and resistance profiles of this compound compared to first-generation NS5A inhibitors.
Table 1: Comparative In Vitro Efficacy (EC50) Against HCV Genotypes
| Compound | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a |
| This compound | 2-24 pM | 2-24 pM | 2-24 pM | 2-24 pM | 2-24 pM | 2-24 pM |
| Daclatasvir | ~9 pM | ~50 pM | Lower activity | Lower activity | ~146 pM | - |
| Ledipasvir | - | - | - | - | - | - |
| Ombitasvir | - | Picomolar potency | - | - | - | - |
Note: Data for daclatasvir, ledipasvir, and ombitasvir are compiled from various sources and may not be from direct head-to-head studies with this compound. The EC50 values for this compound are presented as a range across genotypes 1 through 5.[1][2]
Table 2: Key Resistance-Associated Substitutions (RASs)
| NS5A Position | This compound | Daclatasvir | Ledipasvir | Ombitasvir |
| M28 | M28T | M28T | - | - |
| Q30 | Q30H/R | Q30H/R | - | - |
| L31 | L31M/V | L31V | L31V | L31V |
| Y93 | Y93H/N | Y93H/N | Y93H | Y93H |
This table highlights common RASs. The impact of these substitutions on drug susceptibility can vary by HCV subtype and the presence of other mutations.[1][2][3]
Clinical Performance of First-Generation NS5A Inhibitors
Direct comparative clinical trial data for this compound against first-generation NS5A inhibitors is unavailable due to the discontinuation of its development.[4][5] However, the established efficacy of daclatasvir, ledipasvir, and ombitasvir in combination regimens provides a benchmark for performance.
Table 3: Sustained Virologic Response (SVR12) Rates for First-Generation NS5A Inhibitor-Containing Regimens (in combination with other Direct-Acting Antivirals)
| Regimen | HCV Genotype | Patient Population | SVR12 Rate |
| Daclatasvir + Sofosbuvir | 3 | Treatment-naïve & experienced | 86-90% |
| Ledipasvir/Sofosbuvir | 1 | Treatment-naïve & experienced | 94-99% |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | 1b | Treatment-naïve & experienced | ~95-100% |
SVR rates are based on results from various Phase III clinical trials (e.g., ALLY-3 for daclatasvir, ION trials for ledipasvir, and SAPPHIRE trials for ombitasvir). Rates can vary based on patient characteristics such as prior treatment experience and presence of cirrhosis.[6][7][8]
Experimental Protocols
In Vitro Antiviral Activity and Resistance Profiling: HCV Replicon Assay
A standard method to evaluate the efficacy of NS5A inhibitors is the Hepatitis C virus (HCV) replicon assay. This in vitro system utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.
Key Steps:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in a suitable medium, often containing G418 to select for cells that maintain the replicon.
-
Compound Treatment: The cells are treated with serial dilutions of the NS5A inhibitor being tested (e.g., this compound, daclatasvir).
-
Incubation: The treated cells are incubated for a period of time (typically 48-72 hours) to allow for HCV RNA replication and to assess the effect of the inhibitor.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. This is often done using a reporter gene (e.g., luciferase) engineered into the replicon, where the light output is proportional to the amount of replication. Alternatively, HCV RNA levels can be measured directly using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The 50% effective concentration (EC50) is calculated, which is the concentration of the inhibitor that reduces HCV replication by 50%.
-
Resistance Selection: To identify resistance-associated substitutions, replicon cells are cultured in the presence of the inhibitor for an extended period. The surviving cell colonies are then selected, and the NS5A gene is sequenced to identify mutations that confer resistance.
Clinical Trial Methodology: A Representative Phase III Study Design
The following outlines a typical design for a Phase III clinical trial evaluating an NS5A inhibitor-containing regimen, based on trials such as ALLY-3, ION, and SAPPHIRE.
Study Design: A multicenter, randomized, open-label or double-blind, active-controlled study.
Patient Population: Adult patients with chronic HCV infection of a specific genotype (e.g., genotype 1 or 3), including both treatment-naïve and treatment-experienced individuals, with and without compensated cirrhosis.
Key Inclusion Criteria:
-
Confirmed chronic HCV infection.
-
HCV RNA levels above a specified threshold.
-
Willingness to provide informed consent.
Key Exclusion Criteria:
-
Decompensated liver disease.
-
Co-infection with Hepatitis B virus or HIV (unless specifically studied).
-
Prior treatment with an NS5A inhibitor (for some studies).
Treatment Arms:
-
Investigational Arm: The NS5A inhibitor-containing regimen (e.g., Daclatasvir + Sofosbuvir).
-
Control Arm: A standard-of-care regimen (in earlier trials, this might have been interferon-based therapy; in later trials, another direct-acting antiviral regimen).
Primary Endpoint: The proportion of patients achieving Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as undetectable HCV RNA.
Secondary Endpoints:
-
Virologic failure rates (e.g., breakthrough, relapse).
-
Safety and tolerability of the regimen.
-
The emergence of resistance-associated substitutions at the time of virologic failure.
Assessments: HCV RNA levels are monitored at baseline, during treatment, at the end of treatment, and at 12 and 24 weeks post-treatment. Safety is assessed through monitoring of adverse events and laboratory parameters.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NS5A inhibitors in the HCV lifecycle.
Caption: Experimental workflow for an HCV replicon assay.
Caption: Logical flow of the comparative analysis.
References
- 1. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. All-oral 12-week treatment with daclatasvir plus sofosbuvir in patients with hepatitis C virus genotype 3 infection: ALLY-3 phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ledipasvir/Sofosbuvir With and Without Ribavirin in Patients With Chronic HCV Genotype 1 Infection Receiving Opioid Substitution Therapy: Analysis of Phase 3 ION Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Samatasvir-Based Regimens Versus a Combination of Daclatasvir, Asunaprevir, and Beclabuvir for the Treatment of Chronic Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of clinical trial data for Samatasvir-based therapeutic regimens against a combination regimen of Daclatasvir, Asunaprevir, and Beclabuvir for the treatment of chronic Hepatitis C Virus (HCV) infection. The development of this compound was discontinued, and as a result, publicly available data from its clinical trials is limited. This guide summarizes the available information to offer a comparative perspective.
Overview of Therapeutic Agents
This compound (IDX-719) is an inhibitor of the HCV nonstructural protein 5A (NS5A). The NS5A protein is crucial for viral RNA replication and virion assembly. By inhibiting NS5A, this compound disrupts the formation of the viral replication complex.
Simeprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication and maturation.
TMC647055 is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is the key enzyme responsible for replicating the viral RNA genome.
Daclatasvir is also a potent inhibitor of the HCV NS5A protein.
Asunaprevir is an inhibitor of the HCV NS3/4A protease.
Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase.
Clinical Trial Data Comparison
The following tables present a summary of the available quantitative data from clinical trials of a this compound-based regimen (from the HELIX-1 trial) and a comparator regimen of Daclatasvir, Asunaprevir, and Beclabuvir (from the UNITY-2 trial). It is important to note that the primary efficacy endpoint for HCV clinical trials is typically the Sustained Virologic Response at 12 weeks post-treatment (SVR12). However, only SVR4 data is publicly available for the HELIX-1 trial.
Table 1: Efficacy Data
| Clinical Trial | Treatment Regimen | Patient Population | Primary Endpoint | Efficacy Rate |
| HELIX-1 | This compound + Simeprevir + Ribavirin | Genotype 1b or 4, Treatment-Naïve, Non-Cirrhotic | SVR4 | 85% (17/20)[1] |
| UNITY-2 | Daclatasvir + Asunaprevir + Beclabuvir | Genotype 1, Treatment-Naïve, Compensated Cirrhosis | SVR12 | 93% (without Ribavirin)[2][3] |
| Genotype 1, Treatment-Experienced, Compensated Cirrhosis | 87% (without Ribavirin)[2][3] | |||
| Genotype 1, Treatment-Naïve, Compensated Cirrhosis | 98% (with Ribavirin)[2][3] | |||
| Genotype 1, Treatment-Experienced, Compensated Cirrhosis | 93% (with Ribavirin)[2][3] |
Table 2: Patient Demographics and Baseline Characteristics
| Characteristic | HELIX-1 (this compound-based) | UNITY-2 (Daclatasvir, Asunaprevir, Beclabuvir) |
| HCV Genotype | 1b or 4[1] | 1 (74% Genotype 1a)[3] |
| Treatment History | Treatment-Naïve[1] | Treatment-Naïve and Treatment-Experienced[2][3] |
| Cirrhosis Status | Non-Cirrhotic[1] | Compensated Cirrhosis[2] |
| Number of Patients | 20[1] | 202 (112 treatment-naïve, 90 treatment-experienced)[3] |
| Median Age | Not Available | 58 years (treatment-naïve), 60 years (treatment-experienced)[3] |
| Sex | Not Available | Not specified in detail, but enrolled both males and females. |
| Race | Not Available | 88% White[3] |
Table 3: Adverse Events
| Adverse Event | HELIX-1 (this compound-based) | UNITY-2 (Daclatasvir, Asunaprevir, Beclabuvir) |
| Serious Adverse Events | No treatment-emergent serious adverse events reported.[1] | 3 serious adverse events considered treatment-related.[2][3] |
| Discontinuations due to AEs | Not Available | 4 discontinuations due to adverse events.[2][3] |
| Most Common Adverse Events | Not Available in detail. | Headache, Diarrhea, Fatigue, Nausea.[4] |
| Grade 3/4 Laboratory Abnormalities | Not Available | 4 patients with Grade 3 or 4 alanine aminotransferase elevations.[2][3] |
Experimental Protocols
HELIX-1 Trial (NCT01852604 - Part A/B)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with Simeprevir and Ribavirin.
-
Study Design: A randomized, double-blind study.[5]
-
Patient Population: Treatment-naïve patients with HCV genotype 1b, 4, or 6.[5]
-
Treatment Regimen:
-
This compound: 50 mg once daily
-
Simeprevir: 150 mg once daily
-
Ribavirin: Weight-based dosing
-
-
Treatment Duration: 12 weeks.[5]
HELIX-2 Trial (NCT01852604 - Part C)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound, Simeprevir, and TMC647055 with or without Ribavirin.
-
Patient Population: Treatment-naïve or interferon/ribavirin-relapsed patients with HCV genotype 1a or 1b.[5][6][7]
-
Treatment Regimen:
-
Treatment Duration: 12 weeks.[6]
-
Efficacy Data: Final SVR12 results for the HELIX-2 trial are not publicly available.
UNITY-2 Trial (NCT01973049)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of Daclatasvir, Asunaprevir, and Beclabuvir with or without Ribavirin in HCV genotype 1-infected patients with compensated cirrhosis.[2][3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[2]
-
Patient Population: Treatment-naïve or treatment-experienced patients with HCV genotype 1 and compensated cirrhosis.[2][3]
-
Treatment Regimen:
Visualizations
HCV Replication and DAA Targets
The following diagram illustrates the Hepatitis C virus replication cycle within a hepatocyte and highlights the targets of the direct-acting antivirals discussed in this guide.
Caption: HCV Replication Cycle and DAA Targets.
Clinical Trial Workflow: HELIX-1
The diagram below outlines the experimental workflow for the HELIX-1 clinical trial.
Caption: HELIX-1 Clinical Trial Workflow.
Clinical Trial Workflow: UNITY-2
The following diagram illustrates the experimental workflow for the UNITY-2 clinical trial.
Caption: UNITY-2 Clinical Trial Workflow.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Daclatasvir in combination with asunaprevir and beclabuvir for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daclatasvir + asunaprevir + beclabuvir ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 6. Idenix starts Phase II combination therapy study for treatment of hepatitis c virus infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. HELIX-2, a phase II all-oral combination study of Simeprevir, TMC647055 and this compound (IDX719) for the treatment of hepatitis C has been initiated [natap.org]
Meta-analysis of Samatasvir (IDX719) Efficacy Across Diverse Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical efficacy of Samatasvir (IDX719), an investigational pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed initially by Idenix and later by Merck & Co., this compound has been evaluated in clinical trials, demonstrating potent antiviral activity across multiple HCV genotypes.[2] This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the therapeutic mechanism and study workflow.
Quantitative Efficacy of this compound
This compound has been assessed in early-phase clinical trials both as a monotherapy and as part of a combination regimen. The primary endpoints in these studies focused on the reduction of HCV RNA levels and Sustained Virologic Response (SVR).
A key proof-of-concept, three-day monotherapy study revealed rapid and significant reductions in plasma HCV RNA across genotypes 1, 2, 3, and 4.[1][3] In a subsequent Phase II trial, the HELIX-1 study, this compound was evaluated in combination with simeprevir and ribavirin.[4]
Below is a summary of the quantitative outcomes from these pivotal studies.
Table 1: Efficacy of this compound in Treatment-Naïve HCV-Infected Patients
| HCV Genotype | Treatment Regimen | Duration | Efficacy Endpoint | Result | Reference |
| Genotype 1a | This compound Monotherapy (25-100mg daily) | 3 Days | Mean Maximal Viral Load Reduction | 3.2-3.6 log10 IU/mL | [1][3] |
| Genotype 1b | This compound Monotherapy (25-100mg daily) | 3 Days | Mean Maximal Viral Load Reduction | 3.0-4.3 log10 IU/mL | [1] |
| Genotype 1b | This compound (50mg) + Simeprevir + Ribavirin | 12 Weeks | SVR4 (Undetectable HCV RNA 4 weeks post-treatment) | 85% | [4] |
| Genotype 2 | This compound Monotherapy (50-100mg daily) | 3 Days | Mean Maximal Viral Load Reduction | Minimal activity in patients with baseline M31 polymorphism; 2.5-4.1 log10 IU/mL reduction in patients with L31 polymorphism. | [1][3] |
| Genotype 3 | This compound Monotherapy (50-100mg daily) | 3 Days | Mean Maximal Viral Load Reduction | 3.2-3.4 log10 IU/mL | [1][3] |
| Genotype 4 | This compound Monotherapy (50-100mg daily) | 3 Days | Mean Maximal Viral Load Reduction | 3.6-3.9 log10 IU/mL | [1][3] |
| Genotype 4 | This compound (50mg) + Simeprevir + Ribavirin | 12 Weeks | SVR4 | 85% | [4] |
| Genotypes 1-5 (in vitro) | This compound | N/A | EC50 (50% effective concentration) | 2 to 24 pM | [5][6] |
Experimental Protocols
The clinical evaluation of this compound's efficacy was primarily established through two key studies. The methodologies for these are detailed below.
1. Three-Day Monotherapy Proof-of-Concept Study
-
Study Design: This was a randomized, double-blind, placebo-controlled, multiple-dose study.[1]
-
Participant Population: The study enrolled treatment-naïve patients infected with HCV genotypes 1, 2, 3, or 4.[1][3] A total of 34 patients with genotype 1 and 30 with genotypes 2, 3, or 4 were included.[1]
-
Intervention:
-
Genotype 1 patients were randomized to receive either a placebo or this compound at doses of 25 mg once daily, 50 mg once daily, 50 mg twice daily, or 100 mg once daily for three days.[3]
-
Genotype 2, 3, and 4 patients were randomized to receive either a placebo or this compound at doses of 50 mg twice daily or 100 mg once daily for three days.[3]
-
-
Key Assessments: Plasma samples were collected for HCV RNA quantification, pharmacokinetic analysis, and sequencing up to day 10 to evaluate antiviral activity.[1] Safety and tolerability were also monitored.[1]
2. The HELIX-1 Phase II Clinical Trial
-
Study Design: This was a 12-week, randomized, double-blind, parallel-group study.[4][7]
-
Participant Population: The trial enrolled treatment-naïve, non-cirrhotic patients with HCV genotype 1b or 4.[4]
-
Intervention: Patients received an all-oral combination regimen of 50 mg of this compound, 150 mg of simeprevir, plus ribavirin for 12 weeks.[4]
-
Key Assessments: The primary efficacy endpoint was the Sustained Virologic Response at 4 weeks post-treatment (SVR4). Safety and tolerability of the combination regimen were also evaluated.[4]
Mechanism of Action and Clinical Investigation Workflow
This compound is a highly potent and selective inhibitor of the HCV NS5A replication complex.[2][6] Its mechanism involves targeting the NS5A protein, which is essential for viral RNA replication and virion assembly. This inhibition disrupts the formation of new viral particles. In vitro studies have demonstrated its pan-genotypic activity, with low picomolar effective concentrations against genotypes 1 through 5.[5][6][7]
Diagram 1: this compound's Mechanism of Action
Caption: Mechanism of this compound (IDX719) targeting the HCV NS5A protein.
Diagram 2: Clinical Investigation Workflow for this compound
Caption: Workflow of this compound's clinical development and evaluation.
References
- 1. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Idenix Pharmaceuticals Reports Sustained Virologic Response Rate (SVR4) for Phase II All-Oral Combination Study of this compound (IDX719), a Potent, Pan-Genotypic HCV NS5A Inhibitor, and Simeprevir [natap.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Navigating the Disposal of Samatasvir: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the antiviral compound samatasvir is critical for maintaining laboratory safety and environmental stewardship. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on federal and local regulations for pharmaceutical waste provides a clear framework for researchers, scientists, and drug development professionals. This guide offers procedural, step-by-step instructions to ensure the proper handling and disposal of this compound waste.
At the forefront of responsible chemical management is the understanding that pharmaceutical disposal is governed by a complex regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area. The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste, while the DEA oversees the disposal of controlled substances.[1][2][3] this compound is not currently listed as a controlled substance. Therefore, its disposal protocol is primarily dictated by whether it is classified as hazardous waste.
Determining the Waste Classification of this compound
The initial and most critical step in the proper disposal of this compound is to determine whether it qualifies as hazardous waste. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4][5]
Key Steps for Classification:
-
Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical properties and potential hazards of a substance. Although specific disposal instructions may be generic, the SDS for this compound will contain information on its physical and chemical properties, toxicity, and reactivity, which is crucial for a hazardous waste determination.
-
Consult RCRA Lists: The EPA maintains lists of specific chemicals (P- and U-lists) that are automatically classified as hazardous waste when discarded. While this compound is not currently on these lists, it is essential to verify this against the most current regulations.
-
Assess Hazardous Characteristics: If the substance is not explicitly listed, it must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: The potential to cause fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach into the environment.
-
Regulatory Framework for Pharmaceutical Waste Disposal
The following table summarizes the key regulatory considerations from the EPA and DEA that are pertinent to the disposal of pharmaceutical waste like this compound.
| Regulatory Body | Key Regulation | Summary of Requirements | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of solid and hazardous waste. Pharmaceuticals classified as hazardous must be managed from "cradle to grave" at permitted facilities. Prohibits the sewering of hazardous pharmaceutical waste.[6][7] | Determines the disposal pathway for this compound if it is classified as hazardous waste. |
| DEA | Secure and Responsible Drug Disposal Act | Regulates the disposal of controlled substances to prevent diversion.[1][3] | While this compound is not a controlled substance, these regulations are a key part of the overall framework for pharmaceutical disposal. |
Procedural Guidance for this compound Disposal
The following workflow provides a step-by-step process for the proper disposal of this compound, from initial waste classification to final disposal.
Detailed Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental studies on this compound's disposal, detailed experimental protocols are not applicable. The provided workflow is based on established best practices for pharmaceutical waste management.
Environmental Considerations and Best Practices
The improper disposal of pharmaceuticals, including antiviral agents, can have adverse effects on the environment.[8] Traces of pharmaceuticals have been detected in surface water, which can impact aquatic life and potentially enter the food chain.[8] Therefore, it is imperative to follow these best practices:
-
Do Not Sewer: Never dispose of this compound or any other pharmaceutical down the drain or toilet unless explicitly instructed to do so by the manufacturer or regulatory agencies.[6]
-
Segregate Waste: Maintain separate, clearly labeled waste streams for hazardous and non-hazardous pharmaceutical waste to ensure proper handling and disposal.
-
Use Licensed Waste Haulers: Always use a reputable and licensed waste management company that specializes in pharmaceutical or hazardous waste disposal.
-
Maintain Records: Keep accurate records of all waste disposals, including the date, quantity, and method of disposal, as required by regulations.
-
Training: Ensure that all laboratory personnel who handle this compound are trained on these disposal procedures and understand the associated risks.
By adhering to these guidelines, research institutions and pharmaceutical companies can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their employees, the community, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Disposal of Controlled Substances by Persons Not Registered With the Drug Enforcement Administration [federalregister.gov]
- 3. dea.gov [dea.gov]
- 4. crowell.com [crowell.com]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. dykema.com [dykema.com]
- 8. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Samatasvir
For immediate implementation, this document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Samatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, a robust selection of personal protective equipment is mandatory. The following table summarizes the required PPE to mitigate risks of inhalation, skin, and eye contact.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 or equivalent |
| Chemical Goggles | Use when there is a risk of splashing | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, disposable |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling powder outside of a ventilated enclosure |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. The following step-by-step guide details the approved procedure for handling this compound in a laboratory setting.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
-
Donning PPE: Before entering the designated handling area, all personnel must correctly don the required PPE as specified in the table above.
-
Workspace Preparation: All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Material Assembly: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before commencing work to avoid leaving the designated area.
-
Weighing: When weighing the solid compound, use a dedicated, clean spatula and weigh boat. Avoid generating dust.
-
Dissolving and Handling: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Handle all solutions containing this compound with care to avoid spills.
-
Workspace Decontamination: Upon completion of work, thoroughly decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the bench paper in the designated waste stream.
-
Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Solid Waste: All contaminated solid waste, such as gloves, disposable lab coats, and plasticware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Unused Product: Unwanted or expired solid this compound should be disposed of in its original container or a securely sealed container, clearly labeled as hazardous waste.
-
Final Disposal: All this compound waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. The primary method of disposal for this type of compound is high-temperature incineration. Always follow local, state, and federal regulations for chemical waste disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
